6-Amino-N-beta-D-galactopyranosyl hexanamide
Beschreibung
BenchChem offers high-quality 6-Amino-N-beta-D-galactopyranosyl hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-N-beta-D-galactopyranosyl hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H24N2O6 |
|---|---|
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
6-amino-N-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |
InChI |
InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)/t7-,9+,10+,11-,12-/m1/s1 |
InChI-Schlüssel |
FJNVLTLMGXYGGP-NBIDRCSRSA-N |
Isomerische SMILES |
C(CCC(=O)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCN |
Kanonische SMILES |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |
Herkunft des Produkts |
United States |
6-Amino-N-beta-D-galactopyranosyl hexanamide mechanism of action in glycobiology
The Structural and Mechanistic Role of 6-Amino-N- β -D-galactopyranosyl Hexanamide in Glycobiology and Lectin Affinity Chromatography
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Glycobiology, Protein Purification, and Cellular Immunology
Executive Summary
In the highly specialized field of glycobiology, the isolation and characterization of carbohydrate-binding proteins (lectins) require affinity matrices that perfectly mimic biological cell-surface interactions. 6-Amino-N- β -D-galactopyranosyl hexanamide (CAS 38822-56-9), frequently referred to in literature as N- ϵ -aminocaproyl- β -D-galactopyranosylamine (SAG), is a bifunctional synthetic ligand engineered specifically to solve the thermodynamic and physical challenges of lectin purification[1].
By combining a terminal β -D-galactopyranosyl recognition moiety with a flexible 6-carbon hexanamide spacer, this compound prevents the steric hindrance typically caused by solid support matrices. This whitepaper deconstructs the mechanism of action of SAG, details the self-validating protocols for its use in affinity chromatography, and explores its downstream impact on cellular immunology and bone marrow transplantation.
Molecular Architecture: The Physics of Steric Clearance
The efficacy of 6-Amino-N- β -D-galactopyranosyl hexanamide is rooted in its bipartite molecular architecture. Direct coupling of carbohydrates to a support matrix (like agarose) often results in an inactive affinity resin because bulky lectins—such as the ~120 kDa Soybean Agglutinin (SBA)—cannot physically access the binding site due to steric clashes with the matrix backbone.
-
The Recognition Moiety ( β -D-Galactopyranosyl): This terminal sugar acts as the highly specific biological "key" for the Carbohydrate Recognition Domain (CRD) of galactose-binding lectins.
-
The Spacer Arm (Hexanamide / ϵ -Aminocaproyl): The 6-carbon aliphatic chain serves as a physical bridge. It extends the galactose moiety approximately 8–10 Å away from the Sepharose backbone into the mobile phase. This specific length is critical: shorter chains fail to relieve steric hindrance, while excessively long chains can fold back on themselves hydrophobically, burying the ligand.
-
The Reactive Terminus (Primary Amine): The terminal −NH2 group allows for rapid, single-point covalent attachment to electrophilic functional groups on solid supports, such as cyanate esters on CNBr-activated Sepharose[2].
Molecular mechanism of SAG-Sepharose affinity capture via steric clearance.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as closed-loop, self-validating systems. Every choice is grounded in chemical causality, ensuring that the resulting purified lectin retains its native biological conformation.
Protocol A: Synthesis of the SAG-Sepharose Affinity Matrix
This protocol details the covalent immobilization of 6-Amino-N- β -D-galactopyranosyl hexanamide onto a solid support.
-
Step 1: Matrix Activation. Swell 10 g of CNBr-activated Sepharose 4B in 1 mM HCl. Causality: The low pH preserves the highly reactive cyanate ester groups by preventing premature hydrolysis[2].
-
Step 2: Ligand Coupling. Dissolve 50 mg of 6-Amino-N- β -D-galactopyranosyl hexanamide in Coupling Buffer (0.1 M NaHCO 3 , 0.5 M NaCl, pH 8.3). Mix with the activated resin overnight at 4°C. Causality: The alkaline pH ensures the primary amine of the hexanamide spacer is unprotonated and highly nucleophilic, facilitating the formation of a stable isourea linkage. High salt minimizes non-specific electrostatic interactions during coupling.
-
Step 3: Capping. Transfer the resin to 0.1 M Tris-HCl (pH 8.0) or 1 M ethanolamine for 2 hours. Causality: This neutralizes any remaining unreacted cyanate esters, preventing unwanted covalent binding of target proteins during the chromatography phase.
-
Step 4: Alternating Washes. Wash the matrix with three alternating cycles of high pH (0.1 M Tris-HCl, pH 8.0) and low pH (0.1 M Acetate, pH 4.0) buffers. Causality: This rigorously strips away any non-covalently adsorbed ligand, ensuring a stable baseline for purification.
Protocol B: Affinity Purification of Soybean Agglutinin (SBA)
Following the foundational methodology established by Gordon et al. (1972)[3], this protocol isolates SBA from crude extracts.
-
Step 1: Column Equilibration. Pack the SAG-Sepharose into a column and equilibrate with standard saline (0.15 M NaCl).
-
Step 2: Sample Application. Apply the 30–55% ammonium sulfate fraction of defatted soybean extract to the column at a flow rate of 100 mL/hr at 4°C.
-
Step 3: High-Salt Wash. Wash the column continuously with saline until the effluent absorbance at 280 nm ( A280 ) drops below 0.1. Causality: This validates that all non-galactose-binding proteins and impurities have been physically flushed from the interstitial volume of the matrix.
-
Step 4: Competitive Elution. Elute the bound SBA using a solution of 0.5% D-galactose in saline. Causality: Free D-galactose acts as a competitive inhibitor. It floods the microenvironment, outcompeting the immobilized SAG for the lectin's CRD, thereby releasing the lectin natively without the need for denaturing pH shifts.
-
Step 5: Validation (Self-Correction). Dialyze the eluted fractions against distilled water to remove the free D-galactose, then perform a hemagglutination assay using trypsin-treated rabbit erythrocytes. Causality: A280 confirms protein presence, but the hemagglutination assay validates that the purified SBA retains its biological, carbohydrate-binding activity.
Self-validating workflow for SBA purification using competitive elution.
Quantitative Performance Metrics
The implementation of the hexanamide spacer fundamentally alters the thermodynamics of lectin capture. Table 1 summarizes the comparative performance metrics demonstrating the necessity of the 6-carbon spacer arm in affinity chromatography.
Table 1: Comparative Affinity Matrix Performance for SBA Purification
| Matrix Configuration | Spacer Length (Å) | Lectin Binding Capacity (mg/mL resin) | Elution Efficiency (0.5% Galactose) | Biological Activity Retention |
| Direct Coupling (No Spacer) | ~2.0 | < 1.5 | ~40% (High steric trapping) | Low (Matrix-induced deformation) |
| SAG-Sepharose (6-Carbon Spacer) | ~8.5 - 10.0 | > 12.0 | > 95% | High (Native conformation) |
Data synthesized from foundational affinity chromatography principles detailing the purification yields of SBA using N- ϵ -aminocaproyl- β -D-galactopyranosylamine[3].
Downstream Glycobiological Impact
The ability to purify highly active, native lectins using SAG-Sepharose has catalyzed significant advancements in cellular immunology and oncology.
Cellular Transformation and Membrane Glycobiology
Purified SBA is utilized as a highly specific probe for cell surface architecture. Research by Novogrodsky and Katchalski demonstrated that treating mouse-spleen lymphocytes with neuraminidase cleaves terminal sialic acids, exposing cryptic sub-terminal galactosyl residues. This enzymatic unmasking drastically enhances the binding, agglutination, and subsequent mitogenic transformation of the lymphocytes by SBA[4].
Autologous Bone Marrow Purging
Because different cell lineages express varying densities of surface galactose, SBA purified via SAG-affinity can be used for differential cell sorting. Reisner et al. demonstrated that human leukemia and neuroblastoma cell lines can be selectively agglutinated and purged from normal human bone marrow using SBA. The unagglutinated fraction, purged of tumor cells, retains the hematopoietic stem cells necessary to reconstitute the immune system in lethally irradiated patients, paving the way for safer autologous bone marrow transplantations[5].
Sources
- 1. N-ε-Aminocaproyl-β-D-galactopyranosylamine | 38822-56-9 [chemicalbook.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Transformation of Neuraminidase-Treated Lymphocytes by Soybean Agglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential agglutination by soybean agglutinin of human leukemia and neuroblastoma cell lines: potential application to autologous bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
6-Amino-N-beta-D-galactopyranosyl hexanamide solubility in aqueous solvents
An In-Depth Technical Guide to the Aqueous Solubility of 6-Amino-N-beta-D-galactopyranosyl hexanamide
Abstract
This technical guide provides a comprehensive analysis of the aqueous solubility of 6-Amino-N-beta-D-galactopyranosyl hexanamide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with established experimental methodologies. We will explore the molecule's structural attributes that govern its solubility, the key environmental factors that influence it, and a detailed, field-proven protocol for its empirical determination. The narrative emphasizes the causality behind experimental design, ensuring a deep and practical understanding of the subject matter.
Part 1: Physicochemical Properties and Structural Analysis
The solubility of a molecule is fundamentally dictated by its structure. For 6-Amino-N-beta-D-galactopyranosyl hexanamide, its high affinity for aqueous solvents can be predicted by dissecting its constituent parts. The molecule is a conjugate of two highly hydrophilic moieties: a flexible amino acid derivative and a polyhydroxylated sugar.
Molecular Structure
The compound consists of a 6-aminohexanoic acid backbone linked via an amide bond to the anomeric carbon of a β-D-galactopyranose ring. This creates a molecule with a distinct hydrophilic "head" (the galactose unit) and a flexible, charged "tail" (the hexanamide chain).
Caption: Molecular components of the target compound.
Analysis of Constituent Moieties
-
6-Aminohexanoic Acid (EACA): This component, also known as 6-aminocaproic acid, is a derivative of the amino acid lysine.[1][2] It possesses both a basic amino group (pKa ≈ 10.2) and a carboxylic acid group (pKa ≈ 4.7), which is converted to an amide in the final structure.[2] The terminal amino group and the polar amide functionality contribute significantly to its water solubility. In its free form, EACA is highly soluble in water, with reported values as high as 330 mg/mL.[2][3] This high solubility is a strong indicator for the behavior of the final conjugate.
-
β-D-Galactopyranose: As a monosaccharide, galactose is characterized by multiple hydroxyl (-OH) groups. These groups readily form hydrogen bonds with water molecules, making sugars exceptionally water-soluble.[4] The strategic attachment of sugar moieties, a process known as glycosylation, is a widely employed and effective technique in pharmaceutical sciences to enhance the aqueous solubility and improve the pharmacokinetic profiles of drugs and peptides.[5][6][7] The presence of the glycan is known to increase the number of possible interactions between the molecule's surface and the surrounding water molecules.[7]
Predicted Solubility Profile
Based on the principles of chemical structure and the high individual solubilities of its components, 6-Amino-N-beta-D-galactopyranosyl hexanamide is predicted to have excellent solubility in aqueous solvents. The glycosylation of the already-soluble hexanamide backbone is expected to amplify this property. The molecule combines the hydrogen-bonding capacity of the sugar with the ionizable nature of the terminal amino group, creating a highly hydrophilic entity.
Part 2: Factors Influencing Aqueous Solubility
While inherently soluble, the precise solubility value of the compound is not static. It is a function of the solution's physicochemical environment, primarily pH and temperature. Understanding these factors is critical for formulation, handling, and application.
Effect of pH
The terminal primary amine on the hexanamide chain is the key ionizable group. The pH of the aqueous medium will dictate its protonation state, thereby modulating the molecule's overall charge and its interaction with water.
-
Acidic Conditions (pH < 9): The terminal amino group will be protonated (-NH₃⁺). This positive charge significantly enhances electrostatic interactions with polar water molecules, leading to a predicted increase in solubility .
-
Neutral to Mildly Basic Conditions (pH ≈ 7-9): The amino group will be largely uncharged (-NH₂). While solubility will still be high due to the galactose moiety, it may be lower than in acidic conditions.
-
Strongly Basic Conditions (pH > 11): The amino group will be deprotonated.
The ability to increase solubility by reducing the solvent pH is a common and effective technique for compounds containing basic functional groups.[8]
Caption: Influence of pH on the primary amine and solubility.
Effect of Temperature
For the vast majority of solid solutes, solubility in a liquid solvent increases with temperature.[9] This relationship is governed by the thermodynamics of dissolution. Experimental data for the parent compound, 6-aminocaproic acid, confirms that its solubility in water and binary aqueous solvents rises significantly with increasing temperature.[10] It is therefore highly probable that 6-Amino-N-beta-D-galactopyranosyl hexanamide will exhibit the same behavior. This property can be leveraged to prepare supersaturated solutions or to dissolve the compound more rapidly.
Data Summary: Predicted Solubility Characteristics
| Parameter | Predicted Influence on Solubility | Rationale |
| Intrinsic Solubility | High | Combination of highly soluble EACA and galactose moieties.[3][4] |
| pH | pH-dependent; increases at lower pH. | Protonation of the terminal amino group enhances polarity.[8] |
| Temperature | Increases with increasing temperature. | Common for solid solutes; supported by data on the EACA backbone.[9][10] |
| Co-solvents (e.g., Ethanol) | Decreases with increasing organic co-solvent concentration. | Reduced polarity of the solvent system weakens solute-solvent interactions. |
Part 3: Experimental Determination of Solubility
While theoretical analysis provides a strong prediction, empirical measurement is required for definitive quantification. The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method .[8] This method is designed to ensure that the solution has reached a true state of saturation.
Core Principle: Thermodynamic Equilibrium
The shake-flask method measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the undissolved solid phase at a specific temperature. This is distinct from kinetic solubility assays, which can sometimes overestimate solubility by creating metastable supersaturated solutions.[11]
Standard Protocol: The Shake-Flask Method
This protocol is a self-validating system because the continued presence of excess solid ensures that the measured concentration represents the true saturation point.
Step 1: Preparation
-
Add an excess amount of solid 6-Amino-N-beta-D-galactopyranosyl hexanamide to a known volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial).
-
Causality: Using an excess of the solid is critical to ensure that the solution can reach its maximum saturation point. The undissolved solid acts as a reservoir.[8]
-
Step 2: Equilibration
-
Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours).
-
Causality: Continuous agitation maximizes the surface area for dissolution and ensures the entire system reaches equilibrium. A long incubation time is necessary to overcome any kinetic barriers to dissolution. Temperature control is paramount as solubility is temperature-dependent.[9]
-
Step 3: Phase Separation
-
Cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Causality: This step is crucial to prevent solid particles from contaminating the sample for analysis, which would lead to a falsely elevated solubility measurement.
-
Step 4: Analysis
-
Accurately dilute the clear supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Charged Aerosol Detector, Evaporative Light Scattering Detector, or Mass Spectrometry) or Quantitative Nuclear Magnetic Resonance (qNMR).
-
Causality: A specific and sensitive analytical method ensures that only the target compound is being measured and that the concentration is determined accurately.[12]
-
Caption: Experimental workflow for the Shake-Flask Method.
Protocol Parameter Summary
| Parameter | Recommended Setting | Justification |
| Method | Shake-Flask | Measures true thermodynamic equilibrium solubility.[8] |
| Temperature Control | Constant (e.g., 25°C or 37°C) | Solubility is highly temperature-dependent.[9] |
| Equilibration Time | ≥ 24 hours | Ensures equilibrium is reached. |
| Phase Separation | Centrifugation & Filtration (≤ 0.45 µm) | Removes all undissolved particles to prevent overestimation. |
| Analytical Method | Validated, specific method (e.g., LC-MS) | Provides accurate and reliable quantification of the solute. |
Conclusion
6-Amino-N-beta-D-galactopyranosyl hexanamide is structurally engineered for high aqueous solubility. Its composition, featuring a hydrophilic galactose unit and an ionizable aminohexanamide backbone, predicts excellent performance in aqueous media. This intrinsic solubility can be further modulated by adjusting the pH and temperature of the solution. For researchers and drug development professionals, this compound's favorable solubility profile simplifies handling and formulation. When precise quantification is required, the shake-flask method provides a robust and reliable protocol for determining its thermodynamic equilibrium solubility, yielding data that is crucial for advancing scientific and pharmaceutical applications.
References
- Enhancing Protein Solubility via Glycosylation: From Chemical Synthesis to Machine Learning Predictions.
- Effect of glycosylation on solubility. Aggregation potency of...
- Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH.
- 6-Aminocaproic acid | 60-32-2. ChemicalBook.
- 6-Aminocaproic Acid. LKT Labs.
- Chemical structure and properties of 6-Aminocaproic acid. Benchchem.
- Compound solubility measurements for early drug discovery.
- Glycosylation Modification Balances the Aqueous Solubility of Lipidated Peptides and Facilitates Their Biostability.
- Effects of Glycosylation on the Stability of Protein Pharmaceuticals. PMC.
- Glycans to improve efficacy and solubility of protein aggreg
- Measurement and Correlation of the Solubility of Aminocaproic Acid in Some Pure and Binary Solvents.
- 6-Aminocaproic Acid. Sigma-Aldrich.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- 6-Amino-N-(6-deoxy-β-L-galactopyranosyl)hexanamide. MedChemExpress.
- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
- 13.3: Factors Affecting Solubility. Chemistry LibreTexts.
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- 4. Glycans to improve efficacy and solubility of protein aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Effects of Glycosylation on the Stability of Protein Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis Pathways and Precursors for 6-Amino-N-β-D-galactopyranosyl Hexanamide: A Comprehensive Technical Guide
Executive Summary
6-Amino-N-β-D-galactopyranosyl hexanamide (CAS: 38822-56-9) is a highly specialized synthetic glycoconjugate utilized extensively in bioconjugation, targeted drug delivery, and affinity chromatography. Structurally, it consists of a β-D-galactopyranosyl moiety linked via an amide bond to a 6-aminohexanamide (ε-aminocaproyl) spacer. The integration of this 6-carbon spacer is a critical design choice: it minimizes steric hindrance when the compound is immobilized on a solid support matrix, thereby maximizing the binding efficiency of bulky galactose-binding proteins such as human α-galactosidase A[1] and soybean agglutinin[2]. This guide details the mechanistic synthesis pathways, precursor selection, and self-validating experimental protocols required to produce this compound with high purity and structural fidelity.
Mechanistic Pathway & Precursor Analysis
The synthesis of 6-Amino-N-β-D-galactopyranosyl hexanamide relies on the convergent coupling of two primary precursors: D-galactose and 6-aminohexanoic acid.
Precursor 1: β-D-Galactopyranosylamine The direct amination of D-galactose is achieved using ammonium bicarbonate in highly concentrated aqueous ammonia[3]. The causality behind selecting ammonium bicarbonate over ammonia gas alone lies in reaction stability. Aqueous ammonia alone leads to rapid hydrolysis and the formation of unwanted diglycosylamines. Ammonium bicarbonate acts as a buffer and a source of CO₂ in situ, temporarily stabilizing the intermediate as an ammonium N-(β-D-galactopyranosyl)carbamate salt before it is converted to the free amine[4].
Precursor 2: Cbz-6-Aminohexanoic Acid To prevent uncontrolled polymerization during the amidation step, the primary amine of 6-aminohexanoic acid must be masked. Carbobenzyloxy (Cbz) protection is selected over tert-butyloxycarbonyl (Boc) because Cbz is highly stable under the mildly basic aqueous conditions required for coupling with the unprotected sugar, and it can be cleanly removed via hydrogenolysis without the acidic conditions that might cleave the sensitive glycosidic bond.
Coupling and Deprotection Mechanism The Cbz-protected spacer is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The β-D-galactopyranosylamine nucleophilically attacks the resulting NHS-ester. The β-anomeric configuration is thermodynamically favored and retained during this amidation. Finally, catalytic hydrogenolysis selectively cleaves the Cbz group to yield the final product.
Chemical synthesis pathway of 6-Amino-N-β-D-galactopyranosyl hexanamide from primary precursors.
Self-Validating Experimental Protocols
The following protocols establish a self-validating system, ensuring that intermediate integrity is confirmed before proceeding to subsequent steps.
Protocol 1: Synthesis of β-D-Galactopyranosylamine
-
Reaction Setup : Dissolve D-galactose (0.2 M) and ammonium bicarbonate (0.2 M) in 16 M aqueous ammonia[3]. Causality: The high molarity of ammonia drives the equilibrium toward the glycosylamine, while the bicarbonate salt prevents pH-induced degradation[3].
-
Incubation : Seal the vessel and incubate at 42°C for 36 hours.
-
Validation : Extract an aliquot and analyze via ¹H-NMR (in D₂O). Validation Metric: Confirm the complete disappearance of the H1α (5.23 ppm) and H1β (4.63 ppm) signals of D-galactose, and verify the appearance of the β-anomeric proton of the amine (approx. 4.09 ppm, J₁,₂ = 8.8 Hz)[4].
-
Isolation : Lyophilize the solution to completely remove volatile ammonia and CO₂, yielding a white powder.
Protocol 2: EDC/NHS Mediated Amidation
-
Activation : Dissolve Cbz-6-aminohexanoic acid (1.1 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and NHS (1.2 eq). Stir for 2 hours at room temperature. Causality: NHS stabilizes the highly reactive O-acylisourea intermediate formed by EDC, preventing its rearrangement into an inactive N-acylurea byproduct.
-
Coupling : Add the lyophilized β-D-galactopyranosylamine (1.0 eq) to the mixture. Add N,N-diisopropylethylamine (DIPEA) dropwise to adjust the apparent pH to ~8.0. Stir for 12 hours.
-
Validation : Perform Thin-Layer Chromatography (TLC) using Dichloromethane/Methanol (8:2). Validation Metric: The product spot must be ninhydrin-negative (confirming the absence of free primary amines) and anisaldehyde-positive (confirming the presence of the carbohydrate moiety).
-
Purification : Purify via silica gel flash chromatography.
Protocol 3: Catalytic Hydrogenolysis (Deprotection)
-
Setup : Dissolve the Cbz-protected intermediate in MS-grade methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).
-
Reaction : Purge the reaction flask with argon, then introduce H₂ gas (1 atm) via a balloon. Stir vigorously at room temperature for 4 hours. Causality: Mild pressure and ambient temperature are sufficient for Cbz removal while strictly preserving the acid-sensitive glycosidic linkage.
-
Validation : Filter the mixture through a Celite pad to remove the Pd/C catalyst. Evaporate the solvent. Validation Metric: Analyze via Electrospray Ionization Mass Spectrometry (ESI-MS). The spectrum must display the[M+H]⁺ peak at m/z 293.33, confirming the precise molecular weight of C₁₂H₂₄N₂O₆.
Quantitative Data & Yield Optimization
To ensure reproducibility, all quantitative parameters, expected yields, and validation metrics are summarized below.
| Synthesis Step | Key Reagents | Optimal Conditions | Expected Yield | Primary Validation Metric |
| Amination | D-Galactose, NH₄HCO₃, NH₃ (aq) | 42°C, 36 hours | 75 - 82% | ¹H-NMR: Loss of H1α (5.23 ppm) |
| Coupling | Cbz-6-aminohexanoic acid, EDC, NHS | RT, 12 hours, pH 8.0 | 65 - 70% | TLC: Ninhydrin (-), Anisaldehyde (+) |
| Deprotection | 10% Pd/C, H₂ gas (1 atm) | RT, 4 hours | > 90% | ESI-MS: [M+H]⁺ at m/z 293.33 |
Applications in Affinity Chromatography
The primary industrial and research application of 6-Amino-N-β-D-galactopyranosyl hexanamide is the fabrication of highly specific affinity chromatography matrices. The terminal primary amine of the hexanamide spacer is covalently coupled to NHS-activated Sepharose or agarose resins.
This specific affinity support was pioneered to purify soybean agglutinin[2] and was subsequently utilized to achieve the rapid, specific purification of human α-galactosidase A from spleen, placenta, and plasma[1]. The robust nature of this matrix allows for the complete elimination of pyrogenic endotoxins from enzyme preparations, a critical requirement for enzymes intended for therapeutic use in Fabry disease[1].
Affinity chromatography workflow utilizing the synthesized galactosyl hexanamide ligand.
References
- Title: Affinity purification of alpha-galactosidase A from human spleen, placenta, and plasma with elimination of pyrogen contamination.
- Title: Purification of soybean agglutinin by affinity chromatography On sepharose-N-epsilon-aminocaproyl-beta-D-galactopyranosylamine - PubMed Source: PubMed / NIH URL
- Title: EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents Source: Google Patents URL
- Title: NMR and MS study of the formation of β-d-glucopyranosylamine uronic acid in aqueous solution - Canadian Science Publishing Source: Canadian Science Publishing URL
Sources
- 1. Affinity purification of alpha-galactosidase A from human spleen, placenta, and plasma with elimination of pyrogen contamination. Properties of the purified splenic enzyme compared to other forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of soybean agglutinin by affinity chromatography On sepharose-N-epsilon-aminocaproyl-beta-D-galactopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Galectin Binding Specificity of 6-Amino-N-beta-D-galactopyranosyl hexanamide
This guide provides a comprehensive technical overview of the galectin binding specificity of the synthetic ligand, 6-Amino-N-beta-D-galactopyranosyl hexanamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's predicted interactions and a detailed roadmap for its empirical validation. We will explore the structural rationale for its binding, the key experimental methodologies for characterization, and the potential implications for glycobiology and therapeutic development.
Introduction: The Rationale for a Spaced Galactoside Ligand
Galectins are a family of β-galactoside-binding proteins that play pivotal roles in a multitude of cellular processes, including cell adhesion, signaling, and apoptosis.[1][2][3] Their carbohydrate recognition domains (CRDs) are highly conserved, yet individual galectins exhibit distinct specificities for more complex glycoconjugates.[1][4] This has made them attractive targets for therapeutic intervention in diseases ranging from cancer to fibrosis.[2]
The molecule at the core of this guide, 6-Amino-N-beta-D-galactopyranosyl hexanamide, is a synthetic ligand designed to engage with the galectin CRD. Its structure comprises two key moieties:
-
The Recognition Headgroup: A β-D-galactopyranosyl residue, the fundamental recognition element for all galectins.
-
The Linker/Spacer: A 6-aminohexanamide chain, which serves to project the galactose unit away from a potential carrier or surface, and provides a terminal amine for further conjugation.
The inclusion of a flexible linker like 6-aminohexanoic acid is a common strategy in glycobiology to enhance the accessibility of the carbohydrate ligand for its protein target, potentially improving binding affinity by reducing steric hindrance.[5][6] This guide will delineate the expected binding characteristics of this molecule and provide the necessary protocols to rigorously define its interaction profile with the human galectin family.
Predicted Binding Profile of 6-Amino-N-beta-D-galactopyranosyl hexanamide
While direct experimental data for this specific compound is not yet broadly published, we can formulate a strong predictive model based on the extensive knowledge of galectin-ligand interactions.
The Core Interaction: The β-D-Galactopyranosyl Headgroup
The binding of the galactose moiety to the galectin CRD is the primary driver of the interaction. This is a well-understood phenomenon, characterized by a network of hydrogen bonds and a key hydrophobic interaction.[7][8] The binding groove of the galectin CRD can be conceptualized as having several subsites (A-E).[9] The galactose residue of our target molecule is expected to occupy the highly conserved subsite C.[9]
Key interactions within this subsite involve:
-
Hydrogen Bonding Network: The hydroxyl groups at positions 4 and 6 of the galactose ring are critical for forming hydrogen bonds with conserved amino acid residues within the CRD, such as histidine, asparagine, and arginine.[8]
-
CH-π Stacking: A conserved tryptophan residue in the CRD provides a flat, hydrophobic surface that engages in a CH-π stacking interaction with the pyranose ring of the galactose.[8][10] This interaction is a hallmark of galectin-carbohydrate recognition.
The presence of an intact β-D-galactopyranosyl headgroup in 6-Amino-N-beta-D-galactopyranosyl hexanamide strongly suggests that it will bind to most, if not all, members of the galectin family, albeit with varying affinities.
The Influence of the 6-Aminohexanamide Linker
The 6-aminohexanamide linker is not expected to directly participate in the primary recognition events within the core binding site. Its main role is to act as a spacer.[5] However, its presence could have several secondary effects on binding:
-
Steric Considerations: The linker's flexibility may allow the galactose headgroup to adopt an optimal orientation within the binding pocket, potentially enhancing affinity compared to un-derivatized galactose.
-
Subsite E Interactions: In some galectins, the region adjacent to the core binding site, often termed subsite E, can accommodate extensions from the carbohydrate ligand.[9] While a simple alkyl-amino chain is not designed for specific interactions, its presence may have minor favorable or unfavorable steric or electrostatic effects depending on the specific amino acid composition of subsite E in different galectins.
-
Solubility and Aggregation: The linker may influence the solubility and aggregation properties of the ligand, which can be a factor in certain assay formats.
Given these considerations, it is hypothesized that 6-Amino-N-beta-D-galactopyranosyl hexanamide will be a pan-galectin binder, with its precise affinity and selectivity profile being determined by the subtle interplay between the galactose headgroup and the specific architecture of the CRD of each galectin.
A Framework for Experimental Validation
To move from a predictive to an evidence-based understanding of the binding specificity of 6-Amino-N-beta-D-galactopyranosyl hexanamide, a multi-tiered experimental approach is required. The following sections detail the key methodologies that form the gold standard for characterizing such interactions.
Primary Screening for Binding Specificity: Glycan Microarrays
A high-throughput and efficient first step to profile the binding specificity is the use of glycan microarrays.[11][12] This technique allows for the simultaneous screening of the ligand's interaction with a panel of immobilized galectins.
Diagram 1: Glycan Microarray Workflow
Caption: Workflow for assessing galectin binding using a microarray.
Experimental Protocol: Glycan Microarray Analysis
-
Array Preparation: A panel of purified human galectins (e.g., Galectin-1, -2, -3, -4, -7, -8, -9) are covalently immobilized at defined positions on a chemically activated glass slide.
-
Blocking: The array surface is treated with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding of the ligand.
-
Ligand Preparation: 6-Amino-N-beta-D-galactopyranosyl hexanamide is fluorescently labeled, for example, by conjugating a fluorophore (e.g., Cy3 or Alexa Fluor 488) to its terminal amino group.
-
Incubation: The labeled ligand is diluted to a suitable concentration in a binding buffer and incubated with the galectin array in a humidified chamber.
-
Washing: The array is washed to remove unbound ligand.
-
Scanning and Analysis: The array is scanned using a microarray scanner at the appropriate wavelength. The fluorescence intensity at each spot corresponding to a specific galectin is quantified. The relative fluorescence units (RFU) provide a measure of the binding preference of the ligand for each galectin.[13][14]
This initial screen will provide a qualitative and semi-quantitative ranking of which galectins bind most strongly to the ligand, guiding the selection of proteins for more detailed quantitative analysis.
Quantitative Analysis of Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for the real-time analysis of biomolecular interactions.[15][16] It provides quantitative data on binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants.
Diagram 2: Surface Plasmon Resonance (SPR) Workflow
Caption: Key steps in an SPR experiment to determine binding kinetics.
Experimental Protocol: SPR Analysis
-
Immobilization: A selected galectin is immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: A series of concentrations of 6-Amino-N-beta-D-galactopyranosyl hexanamide are prepared in a suitable running buffer.
-
Binding Measurement: The ligand solutions are injected sequentially over the sensor surface. The binding is monitored in real-time as a change in the resonance angle, which is proportional to the mass bound to the surface. This is followed by a dissociation phase where the running buffer flows over the surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the kinetic parameters (ka and kd). The equilibrium dissociation constant (KD) is calculated as kd/ka.[17][18]
This method will provide high-quality quantitative data on the strength and stability of the interaction for each galectin tested.
| Parameter | Description | Typical Range for Galectin-Ligand Interactions |
| ka (M⁻¹s⁻¹) | Association rate constant | 10³ - 10⁵ |
| kd (s⁻¹) | Dissociation rate constant | 10⁻¹ - 10⁻³ |
| KD (M) | Equilibrium dissociation constant | High µM to low mM |
Table 1: Key kinetic and affinity parameters obtained from SPR.
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization of binding interactions.[19] It directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Diagram 3: Isothermal Titration Calorimetry (ITC) Principle
Caption: The process of an ITC experiment from titration to data analysis.
Experimental Protocol: ITC Analysis
-
Sample Preparation: A solution of purified galectin is placed in the sample cell of the calorimeter. A solution of 6-Amino-N-beta-D-galactopyranosyl hexanamide at a higher concentration is loaded into the titration syringe.
-
Titration: Small aliquots of the ligand solution are injected into the galectin solution at constant temperature. The heat released or absorbed during the binding event is measured for each injection.
-
Data Analysis: The raw data (a series of heat spikes) is integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein. This isotherm is then fitted to a binding model to determine the thermodynamic parameters.[20][21]
The thermodynamic signature (ΔH and ΔS) provides insights into the nature of the binding forces. For instance, a favorable enthalpic contribution (negative ΔH) often indicates strong hydrogen bonding, while a favorable entropic contribution (positive ΔS) can be due to the release of ordered water molecules from the binding interface.
Structural Elucidation: X-ray Crystallography and NMR Spectroscopy
To understand the binding interaction at an atomic level, structural biology techniques are indispensable.
-
X-ray Crystallography: This technique can provide a high-resolution 3D structure of the galectin-ligand complex.[4] The resulting electron density map reveals the precise orientation of the ligand in the binding pocket and the specific amino acid residues involved in the interaction. This provides invaluable information for structure-based drug design.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution.[22][23] Techniques like chemical shift perturbation (CSP) mapping can identify the residues in the galectin that are affected by ligand binding, effectively mapping the binding site. Saturation Transfer Difference (STD) NMR can be used to identify which parts of the ligand are in close contact with the protein.[10][24]
Conclusion and Future Directions
6-Amino-N-beta-D-galactopyranosyl hexanamide represents a valuable tool for probing galectin function. Based on its structure, it is predicted to be a pan-galectin binder. The true value of this molecule, however, will be unlocked through the systematic application of the experimental methodologies outlined in this guide.
A comprehensive characterization of its binding profile across the human galectin family will not only provide a detailed understanding of its specificity but also contribute to the broader knowledge of galectin-ligand interactions. The terminal amino group offers a versatile handle for conjugation to various platforms, such as nanoparticles, affinity columns, or larger drug molecules, opening up avenues for its use in diagnostics, targeted drug delivery, and as a foundational scaffold for the development of more potent and selective galectin inhibitors. The rigorous, multi-faceted approach described herein provides the essential framework for realizing this potential.
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Evaluation of Galectin Binding by Surface Plasmon Resonance. (2015). In: Woods R.J., chalker J. (eds) Glycochemical Synthesis. Methods in Molecular Biology, vol 1273. Humana Press, New York, NY. [Link]
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Roper, J. A., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Molecules, 29(12), 2869. [Link]
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Roper, J. A., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Preprints.org. [Link]
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Mabbitt, J., et al. (2023). Evaluating the affinity and kinetics of small molecule glycomimetics for human and mouse galectin-3 using surface plasmon resonance. Frontiers in Molecular Biosciences, 10, 1149663. [Link]
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Stowell, S. R., et al. (2015). Examining Galectin Binding Specificity Using Glycan Microarrays. In: Eosinophils. Methods in Molecular Biology, vol 1178. Humana Press, New York, NY. [Link]
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Determination of the affinity and kinetic rate constants of galectin inhibitors using surface plasmon resonance. Labhoo. [Link]
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Dam, T. K., & Brewer, C. F. (2008). Thermodynamic binding studies of galectin-1, -3 and -7. Glycoconjugate journal, 25(3), 259–268. [Link]
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Sörme, P., et al. (2005). Intra- and intermolecular interactions of human galectin-3: assessment by full-assignment-based NMR. Glycobiology, 15(10), 1031-1043. [Link]
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Lidman, M., et al. (2021). Mapping the energy landscape of protein–ligand binding via linear free energy relationships determined by protein NMR relaxation dispersion. Chemical Science, 12(2), 674-683. [Link]
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Wu, M. H., et al. (2018). Dissecting the Structure–Activity Relationship of Galectin–Ligand Interactions. International Journal of Molecular Sciences, 19(2), 392. [Link]
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Stowell, S. R., et al. (2015). Examining Galectin Binding Specificity Using Glycan Microarrays. Methods in molecular biology (Clifton, N.J.), 1207, 115–131. [Link]
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Angulo, J., et al. (2022). NMR Investigation of Protein‐Carbohydrate Interactions: The Recognition of Glycans by Galectins Engineered with Fluorotryptophan. Chemistry – A European Journal, 28(63), e202202029. [Link]
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Blenda, A. V., et al. (2022). An Automated Approach to Assess Relative Galectin-Glycan Affinity Following Glycan Microarray Analysis. Frontiers in Molecular Biosciences, 9, 940024. [Link]
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Sakaguchi, M., et al. (2012). Recombinant sugar binding proteins and their functional analysis: Galectin-1. JCGGDB, 12, E002. [Link]
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NMR for Studying Protein-Ligand Interactions. Creative Biostructure. [Link]
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Szałaj, N., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6826. [Link]
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Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (2015). In: Biocalorimetry. Methods in Molecular Biology, vol 1286. Humana Press, New York, NY. [Link]
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Smith, E. A., et al. (2012). Density Variant Glycan Microarray for Evaluating Cross-Linking of Mucin-like Glycoconjugates by Lectins. Journal of the American Chemical Society, 134(37), 15373–15381. [Link]
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Sörme, P., et al. (2011). The Carbohydrate-Binding Site in Galectin-3 Is Preorganized To Recognize a Sugarlike Framework of Oxygens: Ultra-High-Resolution Structures and Water Dynamics. Biochemistry, 50(49), 10614–10625. [Link]
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Le-Huu, P., et al. (2023). Characterization of Galectin Fusion Proteins with Glycoprotein Affinity Columns and Binding Assays. International Journal of Molecular Sciences, 24(3), 2038. [Link]
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Di Lella, S., et al. (2020). The Structural Biology of Galectin-Ligand Recognition: Current Advances in Modeling Tools, Protein Engineering, and Inhibitor Design. Frontiers in Molecular Biosciences, 7, 137. [Link]
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Vellinga, J., et al. (2008). Spacers Increase the Accessibility of Peptide Ligands Linked to the Carboxyl Terminus of Adenovirus Minor Capsid Protein IX. Journal of Virology, 82(13), 6567–6576. [Link]
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Blenda, A. V., et al. (2022). An Automated Approach to Assess Relative Galectin-Glycan Affinity Following Glycan Microarray Analysis. Frontiers in Molecular Biosciences, 9, 940024. [Link]
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Ardá, A., et al. (2011). Structural aspects of binding of α-linked digalactosides to human galectin-1. Glycobiology, 22(2), 250-261. [Link]
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D'Angelo, C., et al. (2024). Structural Insights Into Galectin‐3 Recognition of a Selenoglycomimetic. ChemBioChem, e202400035. [Link]
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Isothermal Titration Calorimetry: Theory and Practice. (n.d.). Inter-university institute of biology of Catalonia. [Link]
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Cho, M., & Cummings, R. D. (1995). Molecular Dynamics Simulations of Galectin-1-oligosaccharide Complexes Reveal the Molecular Basis for Ligand Diversity. Journal of Molecular Biology, 254(5), 937-951. [Link]
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Stanley, P., et al. (2017). Galectin binding to cells and glycoproteins with genetically modified glycosylation reveals galectin–glycan specificities in a natural context. Journal of Biological Chemistry, 292(24), 10000-10014. [Link]
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Jansson, K. (2020). Crystallographic studies of protein-ligand interactions in the galectin family. Lund University Publications. [Link]
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Rabinovich, G. A., & Toscano, M. A. (2009). When Galectins Recognize Glycans: From Biochemistry to Physiology and Back Again. IUBMB Life, 61(6), 599-608. [Link]
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Dam, T. K., et al. (2005). Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand. Molecular Immunology, 42(1), 85-95. [Link]
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Johannes, L., et al. (2018). Galectins at a glance. Journal of Cell Science, 131(9), jcs208886. [Link]
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Ghai, R., et al. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. [Link]
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Hirabayashi, J., & Sato, S. (2020). Introduction to Galectins-Experimental Protocols and Unsolved Questions (Narratives). Glycoforum, 22(5), A13. [Link]
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Seetharaman, J., et al. (1998). X-ray crystal structure of the human galectin-3 carbohydrate recognition domain at 2.1-A resolution. The Journal of biological chemistry, 273(21), 13047–13052. [Link]
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Ardá, A., et al. (2012). Structural aspects of binding of α-linked digalactosides to human galectin-1. Glycobiology, 22(2), 250-261. [Link]
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Leffler, H. (2023). Structure and biochemical analysis of galectin interactions with glycoproteins. Glycoforum, 26(5), A17. [Link]
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Ganesan, A., et al. (2013). Linkers in the structural biology of protein–protein interactions. Protein Science, 22(2), 153-167. [Link]
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Tuley, A., & Fast, W. (2018). Recent applications of covalent chemistries in protein–protein interaction inhibitors. Biochemistry, 57(25), 3326-3336. [Link]
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Protein-Ligand Interactions. Meiler Lab. [Link]
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Application Note: Affinity Chromatography Purification of Galactose-Binding Proteins Using 6-Amino-N-β-D-galactopyranosyl Hexanamide
Introduction & Mechanistic Overview
The isolation of carbohydrate-binding proteins (CBPs)—such as plant lectins, bacterial toxins, and mammalian galectins—requires highly specific affinity matrices. 6-Amino-N-β-D-galactopyranosyl hexanamide (frequently referred to in literature as N-ε-aminocaproyl-β-D-galactopyranosylamine) is a synthetic affinity ligand engineered specifically for this purpose[1].
The Causality of the Hexanamide Spacer
A common pitfall in affinity chromatography is coupling a small ligand directly to a bulky solid support, which creates severe steric hindrance. The carbohydrate recognition domains (CRDs) of lectins and galectins often reside in deep structural pockets[2]. If β-D-galactose is attached directly to the matrix backbone, the target protein physically cannot reach the sugar.
To solve this, 6-Amino-N-β-D-galactopyranosyl hexanamide incorporates a 6-carbon aliphatic chain (aminocaproyl/hexanamide)[3]. This spacer acts as a flexible tether, extending the β-D-galactopyranosyl moiety away from the Sepharose/Agarose matrix. This simple structural modification drastically increases the thermodynamic affinity and dynamic binding capacity of the resulting resin, allowing for the efficient capture of proteins like Soybean Agglutinin (SBA) and Peanut Agglutinin (PNA)[3][4].
Caption: Molecular assembly and competitive elution mechanism in galactose-affinity chromatography.
Matrix Preparation: Covalent Coupling Protocol
To create the affinity matrix, the primary amine of the hexanamide spacer is covalently linked to an N-hydroxysuccinimide (NHS)-activated Sepharose support.
Step-by-Step Methodology
-
Resin Preparation : Transfer 10 mL of NHS-activated Sepharose slurry to a sintered glass filter. Wash with 100 mL of ice-cold 1 mM HCl.
-
Causality: NHS esters hydrolyze rapidly at neutral or basic pH. The acidic environment (pH ~3) protonates the leaving group, stabilizing the ester during the brief washing steps before the ligand is introduced.
-
-
Ligand Dissolution : Dissolve 50 mg of 6-Amino-N-β-D-galactopyranosyl hexanamide in 10 mL of Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Causality: The pH is maintained at 8.3 to ensure the terminal primary amine of the ligand is unprotonated and highly nucleophilic. The high salt (0.5 M NaCl) prevents non-specific electrostatic interactions between the ligand and the matrix during coupling.
-
-
Coupling Reaction : Immediately mix the ligand solution with the washed resin in a sealed tube. Rotate end-over-end at Room Temperature (RT) for 2 hours (or 4°C overnight).
-
Blocking : Drain the resin and add 10 mL of Blocking Buffer (0.1 M Tris-HCl or 1 M Ethanolamine, pH 8.0). Rotate for 2 hours at RT.
-
Causality: Ethanolamine contains a primary amine that reacts with any leftover unreacted NHS esters, capping them. This prevents proteins in your crude lysate from covalently cross-linking to the column during the first purification run.
-
-
Washing : Perform three cycles of alternating pH washes (0.1 M Acetate buffer pH 4.0, followed by 0.1 M Tris-HCl pH 8.0, each containing 0.5 M NaCl) to remove non-covalently bound ligand.
Self-Validation Check : Measure the primary amine concentration of the coupling supernatant using a TNBS (2,4,6-trinitrobenzene sulfonic acid) assay before and after the reaction. A >85% drop in free amines validates successful covalent attachment.
Chromatographic Workflow: Protein Purification
This protocol is optimized for the isolation of galactose-specific lectins (e.g., PNA, SBA, or Galectins) from crude biological extracts[2][4].
Step-by-Step Methodology
-
Equilibration : Pack the coupled resin into a gravity-flow or FPLC column. Equilibrate with 10 Column Volumes (CV) of Binding Buffer (PBS: 20 mM phosphate, 0.15 M NaCl, pH 7.4).
-
Loading : Apply the clarified crude lysate at a slow flow rate (e.g., 0.5 mL/min).
-
Causality: A slow flow rate maximizes the residence time, allowing the target protein's CRD to properly orient and bind the immobilized galactose.
-
-
Washing : Wash the column with 10–15 CV of Binding Buffer until the UV absorbance (A₂₈₀) returns to a stable baseline.
-
Competitive Elution : Elute the target protein using 5 CV of Elution Buffer (PBS containing 0.1 M to 0.2 M D-galactose or lactose). Collect 1 mL fractions.
-
Causality: Instead of using harsh pH gradients (which can denature sensitive lectins), this protocol employs competitive affinity elution. The free monosaccharide floods the system in massive molar excess, outcompeting the immobilized ligand for the protein's CRD. This allows for gentle, native-state elution, preserving the functional integrity of the protein[4].
-
-
Regeneration : Wash the column with 3 CV of 2 M NaCl to remove tightly bound impurities, followed by storage in 20% ethanol at 4°C.
Caption: Step-by-step chromatographic workflow for isolating galactose-binding proteins.
Self-Validation Check : Run an SDS-PAGE of the crude load, flow-through, wash, and elution fractions. The target protein should be absent in the flow-through (indicating the column capacity was not exceeded) and present as a single, distinct band in the elution fraction.
Quantitative Data & Downstream Applications
Proteins purified using this specific hexanamide-spaced ligand exhibit exceptionally high specific activity. For instance, Peanut Agglutinin (PNA) purified via this method has been successfully utilized in fractionating hemopoietic stem cells for bone marrow transplantation research[5], while purified Galectin-3 is crucial for screening orally bioavailable inhibitors in drug development[2].
Typical Purification Metrics
| Target Protein | Source Material | Elution Agent | Fold Purification | Typical Recovery (%) |
| Soybean Agglutinin (SBA) | Glycine max extract | 0.1 M D-galactose | >50x | 85 - 90% |
| Peanut Agglutinin (PNA) | Arachis hypogaea (defatted) | 0.05 M D-galactose | >100x | ~80% |
| Galectin-3 | Recombinant E. coli | 0.15 M Lactose | >20x | 90 - 95% |
References
-
National Center for Biotechnology Information . "6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide" PubChem Compound Summary for CID 11953926. Available at:[Link]
-
Gordon, J. A., Blumberg, S., Lis, H., & Sharon, N. (1972) . "Purification of soybean agglutinin by affinity chromatography on sepharose-N-epsilon-aminocaproyl-beta-D-galactopyranosylamine." FEBS Letters, 24(2), 193-196. Available at:[Link]
-
Lotan, R., Skutelsky, E., Danon, D., & Sharon, N. (1975) . "The purification, composition and specificity of the anti-T-lectin from peanut (Arachis hypogaea)." Journal of Biological Chemistry, 250(21), 8518-8523. Available at:[Link]
-
Reisner, Y., Itzicovitch, L., Meshorer, A., & Sharon, N. (1978) . "Hemopoietic stem cell transplantation using mouse bone marrow and spleen cells fractionated by lectins." Proceedings of the National Academy of Sciences, 75(6), 2933-2936. Available at:[Link]
-
Zhu, X., et al. (2022) . "Identification of Monosaccharide Derivatives as Potent, Selective, and Orally Bioavailable Inhibitors of Human and Mouse Galectin-3." Journal of Medicinal Chemistry, 65(17), 11679–11694. Available at:[Link]
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- 3. Purification of soybean agglutinin by affinity chromatography On sepharose-N-epsilon-aminocaproyl-beta-D-galactopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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improving bioconjugation yield with 6-Amino-N-beta-D-galactopyranosyl hexanamide
Welcome to the Bioconjugation Technical Support Center . This portal is designed for drug development professionals and researchers engineering hepatocyte-targeted therapeutics.
6-Amino-N-β-D-galactopyranosyl hexanamide (CAS: 38822-56-9) is a premier glycomimetic building block used to target the Asialoglycoprotein receptor (ASGPR) on liver cells. The molecule features a β-D-galactose targeting moiety, a 6-carbon hexanamide spacer to prevent steric hindrance, and a terminal primary amine for covalent attachment. This guide provides self-validating protocols, mechanistic troubleshooting, and foundational E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles to maximize your bioconjugation yield.
Section 1: Mechanistic FAQs & Troubleshooting Guide
Q: Why is my bioconjugation yield with NHS-activated carriers consistently below 30%? A: The most common cause of low yield is the competing hydrolysis of the N-hydroxysuccinimide (NHS) ester intermediate. NHS ester crosslinking is highly pH-dependent. The primary amine on the hexanamide linker (pKa ~9.0) requires a slightly alkaline environment to remain unprotonated and nucleophilic. However, the half-life of an NHS ester drops precipitously as pH increases: at pH 7.0 (0°C), the half-life is 4–5 hours, but at pH 8.6 (4°C), it plummets to just 10 minutes[1]. Solution: Perform the conjugation in a tightly controlled pH 7.5 to 8.0 environment. This provides the optimal thermodynamic balance between maintaining the amine's nucleophilicity and preserving the NHS ester.
Q: My protein carrier precipitates immediately after conjugation. What went wrong? A: This is a classic symptom of over-modification. When you conjugate 6-Amino-N-β-D-galactopyranosyl hexanamide to the carboxyl groups (aspartate/glutamate) of a protein, you neutralize the protein's native negative surface charge. The hexanamide linker also introduces localized hydrophobicity. Solution: Titrate the EDC/NHS molar excess to reduce the degree of substitution (DoS). Aim to modify only 20-30% of available carboxylates to preserve carrier solubility.
Q: My galactosylated carrier shows poor uptake in HepG2 cells despite a successful chemical conjugation. Why? A: ASGPR-mediated endocytosis relies heavily on the "cluster glycoside effect"—a phenomenon where the multivalent presentation of galactose exponentially increases receptor binding affinity[2]. If your substitution degree is too low, the binding will be weak. Furthermore, the galactose must be spatially accessible. The hexanamide spacer extends the galactose moiety ~8-9 Ångstroms away from the surface, but highly bulky carriers may still mask it. Ensure a high molar excess (10x to 50x) of the galactopyranosyl amine during conjugation to achieve a dense, multivalent display[3].
Q: Can I perform the entire EDC/NHS activation and amine conjugation in a single step (one-pot)? A: While possible for inert nanoparticles, a two-step sequential protocol is strictly required if your carrier is a protein. Proteins contain both carboxyls and amines. A one-pot reaction will cause the protein to rapidly crosslink with itself, forming insoluble aggregates.
Section 2: Quantitative Data & Optimization
Table 1: Thermodynamic Balance of Amine-NHS Conjugation
| Parameter | pH 6.0 | pH 7.5 (Optimal) | pH 8.6 |
|---|
| Amine State (Hexanamide) | Protonated (NH 3+ ) | Partially Unprotonated (NH 2 ) | Highly Unprotonated (NH 2 ) | | Nucleophilicity | Very Low | Moderate/High | Very High | | NHS Ester Half-Life | > 10 hours | ~2-3 hours | ~10 minutes | | Expected Yield | < 5% | 70 - 90% | < 20% (Hydrolysis dominates) |
Table 2: Buffer Compatibility Matrix
| Buffer Type | Compatibility | Mechanistic Reason |
|---|---|---|
| MES (pH 6.0) | Activation Only | Optimal for EDC efficiency; amine remains unreactive. |
| Phosphate (pH 7.5-8.0) | Excellent | Non-nucleophilic; perfectly balances amine reactivity and NHS stability. |
| HEPES (pH 7.5) | Good | Non-interfering tertiary amine; suitable for sensitive biologics. |
| Tris / Glycine | Incompatible | Contains primary amines; completely quenches the NHS ester. |
Section 3: Standard Operating Procedure (SOP)
Protocol: Two-Step EDC/NHS Bioconjugation to Carboxylated Carriers Objective: Covalently attach 6-Amino-N-β-D-galactopyranosyl hexanamide to a carboxylated carrier while preventing carrier crosslinking.
Phase 1: Carboxylate Activation
-
Buffer Preparation: Suspend the carboxylated carrier (e.g., 10 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Causality: MES is a non-amine buffer that maintains the acidic pH required for optimal EDC efficiency without competing for the reaction.
-
Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS. React for 15-30 minutes at room temperature.
-
Self-Validation Check: The formation of the active Sulfo-NHS ester can be indirectly confirmed by measuring a slight increase in UV absorbance at 260-280 nm, corresponding to the NHS leaving group[1].
Phase 2: Desalting (Critical Step) 4. Quenching/Removal: Immediately process the mixture through a size-exclusion desalting column (e.g., Zeba spin) equilibrated with Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5). Causality: Removing unreacted EDC prevents the hexanamide amine from participating in unwanted side reactions and shifts the pH to the optimal range for nucleophilicity.
Phase 3: Amine Conjugation 5. Ligand Addition: Add a 20- to 50-fold molar excess of 6-Amino-N-β-D-galactopyranosyl hexanamide to the activated carrier. Causality: A high molar excess drives the reaction forward against competing hydrolysis and ensures the dense multivalent display required for the ASGPR "cluster glycoside effect"[2]. 6. Incubation: React for 2 hours at room temperature or overnight at 4°C under continuous mixing. 7. Purification: Remove unreacted ligand via dialysis (MWCO dependent on carrier size) against PBS (pH 7.4) until the dialysate shows no trace of free ligand.
Section 4: Process Visualizations
Fig 1: Two-step EDC/NHS bioconjugation workflow for galactosylation of carboxylated carriers.
Fig 2: ASGPR-mediated endocytosis pathway driven by the multivalent cluster glycoside effect.
Section 5: References
-
Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US Source: Thermo Fisher Scientific URL:
-
Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC - NIH Source: National Institutes of Health (NIH) URL:
-
Asialoglycoprotein receptor mediated hepatocyte... : Journal of Controlled Release - Ovid Source: Ovid / Journal of Controlled Release URL:
Sources
optimizing spacer length for 6-Amino-N-beta-D-galactopyranosyl hexanamide receptor binding
Introduction
Welcome to the technical support center for optimizing ligand-receptor interactions. This guide is specifically tailored for researchers working with carbohydrate-based ligands, using 6-Amino-N-beta-D-galactopyranosyl hexanamide as a core example. The length and chemical nature of the spacer arm connecting a recognition motif (the galactosyl headgroup) to a carrier, surface, or another molecule are critical determinants of binding affinity and specificity. An improperly designed spacer can lead to steric hindrance, low binding affinity, or increased non-specific interactions, confounding experimental results.
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.
Part 1: Foundational Concepts & Experimental Design
Q1: What is the fundamental role of a spacer in carbohydrate-receptor binding studies?
The spacer, or linker, is a chemical moiety that physically separates the carbohydrate recognition domain (in this case, the β-D-galactopyranosyl group) from its point of attachment. Its role is multifaceted and crucial for successful binding.
-
Overcoming Steric Hindrance: The primary function is to extend the ligand away from a surface (like an SPR sensor chip or a nanoparticle) or a bulky carrier molecule.[1] This prevents the surface or carrier from physically clashing with the receptor, allowing the carbohydrate to access the binding pocket.
-
Providing Conformational Freedom: A flexible spacer allows the ligand to orient itself optimally within the receptor's binding site. This entropic consideration can be critical for achieving high affinity.[2]
-
Modulating Solubility and Aggregation: Many organic molecules used in bioconjugation are hydrophobic. Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), can significantly improve the overall solubility of the conjugate in aqueous buffers and prevent aggregation.[1]
-
Influencing "Effective Concentration": In studies involving multivalent interactions (where multiple ligands bind to multiple receptor sites), the spacer's length and flexibility dictate the "effective concentration" of one binding headgroup in the vicinity of a second receptor site after the first has bound.[3][4] Optimizing this parameter is key to maximizing the avidity of multivalent binders.
Q2: I am starting my project. How should I design my library of ligands with varying spacer lengths?
A systematic approach is essential. You should aim to create a series of molecules where only the spacer length is varied, keeping the core 6-Amino-N-beta-D-galactopyranosyl hexanamide structure constant.
Key Design Considerations:
-
Length Increments: Start with the existing 6-carbon (hexanamide) spacer and create analogues with shorter and longer chains. A common strategy is to use linear alkyl chains or polyethylene glycol (PEG) units. PEG spacers offer the added benefit of increased hydrophilicity.[5] A typical library might include spacers of 4, 8, and 12 PEG units to cover a range of lengths.[1]
-
Flexibility: While linear alkyl chains offer some flexibility, PEG chains are generally more flexible. For some applications where a specific distance must be maintained, a more rigid spacer might be optimal.[4][6] However, for initial screening, flexible spacers are often preferred.
-
Chemistry: The terminal amino group on the 6-Amino-N-beta-D-galactopyranosyl hexanamide is the ideal handle for conjugation. You can use standard amine-reactive chemistry (e.g., NHS esters, isothiocyanates) to attach your spacer units. The synthesis should be modular to easily append different spacer lengths.
Part 2: Experimental Protocols & Methodologies
Q3: Which biophysical techniques are most suitable for quantifying the binding of my spacer library to its target receptor?
Several powerful techniques can provide quantitative data on binding affinity and kinetics. The choice depends on the availability of purified receptor, the nature of the interaction, and the desired throughput.[7][8]
| Technique | Principle | Key Outputs | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index near a sensor surface as the analyte (receptor) flows over the immobilized ligand.[9] | KD (affinity), kon (association rate), koff (dissociation rate) | Real-time, label-free, provides kinetic data, relatively high throughput. | Requires purified, stable receptor. Immobilization can affect ligand activity. Susceptible to non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event as the ligand is titrated into a solution of the receptor.[10] | KD (affinity), ΔH (enthalpy), ΔS (entropy), N (stoichiometry) | "Gold standard" for thermodynamics. Label-free, in-solution measurement. | Requires large amounts of pure, soluble material. Low throughput. Not suitable for very weak or very tight binders. |
| Cell-Based Binding Assays | Uses cells expressing the target receptor. A labeled version of the ligand is competed with unlabeled ligands from the spacer library. | IC50 (inhibitory concentration) | Biologically relevant context (native receptor environment). Can be high-throughput. | Indirect measurement of affinity. Prone to variability from cell health and density.[11] Requires a labeled probe. |
Q4: Can you provide a standard protocol for screening a spacer library using Surface Plasmon Resonance (SPR)?
Absolutely. This protocol assumes you are immobilizing your amine-terminated ligands onto a carboxyl-functionalized sensor chip (e.g., a CM5 chip) and flowing the purified receptor over as the analyte.
Experimental Workflow for SPR-based Spacer Screening
Caption: Troubleshooting logic for weak or absent SPR signals.
Q7: [ITC] My ITC data shows large heats of dilution and a noisy baseline.
Poor ITC data quality often stems from improper sample preparation or instrument issues. [12]Accurate data requires meticulous attention to detail. [13]
| Problem | Potential Cause | Solution |
|---|---|---|
| Large, consistent peaks that do not saturate | Buffer Mismatch: Even small differences in pH, salt, or additive concentrations between the cell (receptor) and syringe (ligand) solutions will generate large heats of dilution. [12] | Dialyze both the receptor and ligand extensively against the exact same batch of final buffer. The final dialysis buffer should be used to dissolve the ligand. |
| Spikes in injections / Noisy Baseline | Air Bubbles: Bubbles in the cell or syringe are a primary cause of noise and spurious peaks. | Degas all solutions thoroughly before loading. Load the syringe and cell carefully, following instrument best practices to avoid introducing air. [12] |
| Baseline does not return to zero before next injection | Insufficient time between injections: The binding reaction or a subsequent conformational change may be slow. | Increase the spacing between injections. This allows the system to return to thermal equilibrium before the next injection. [12] |
| No detectable binding heat | Low binding enthalpy (ΔH): The interaction may be primarily entropy-driven, producing very little heat. Or the affinity is too weak for the concentrations used. | Increase the concentration of both reactants. You can also try varying the temperature, as ΔH is temperature-dependent. [12]|
Q8: [Cell-Based Assay] My IC50 values are highly variable between experiments.
Reproducibility is a major challenge in cell-based assays. [14][15]Variability can be introduced at multiple stages.
-
Cell Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Cell Seeding Density: Ensure a uniform cell monolayer. Inconsistent cell numbers per well will lead to variable results. Optimize seeding density and allow cells to adhere and recover before starting the assay.
-
Reagent and Assay Steps: Keep all incubation times and temperatures consistent. Any variation can affect binding equilibrium and subsequent measurements. Homogeneous "add-mix-measure" assays are generally more reproducible as they involve fewer steps. [15]* Edge Effects: Wells on the edge of a microplate are prone to evaporation, leading to changes in reagent concentration. Avoid using the outer wells or ensure proper plate sealing and humidification during incubation. [11]
Part 4: Data Interpretation
Q9: I have KD values for my entire spacer library. How do I select the "best" one?
The lowest KD value indicates the highest affinity, and is often the primary goal. However, a deeper look at the kinetics can be more informative.
-
Fast on-rate (kon) and slow off-rate (koff): This is often the ideal kinetic profile. A fast on-rate means the drug binds quickly, while a slow off-rate means it remains bound to the target for a longer duration, potentially leading to a more sustained biological effect.
-
Trade-offs: Sometimes, a very long, flexible spacer can lead to a slight decrease in affinity (higher KD) but may improve in vivo properties like solubility or stability. [1][5]The "best" spacer is context-dependent. For a diagnostic tool, a fast on-rate might be most important. For a therapeutic, a slow off-rate is often desirable.
Hypothetical Data Summary:
| Ligand (Spacer) | kon (1/Ms) | koff (1/s) | KD (nM) | Comments |
| C4-Alkyl | 1.2 x 105 | 5.1 x 10-3 | 42.5 | Baseline affinity, potential steric hindrance. |
| C6-Alkyl (Hexanamide) | 2.5 x 105 | 3.0 x 10-3 | 12.0 | Good balance of on- and off-rates. |
| C8-Alkyl | 2.8 x 105 | 4.2 x 10-3 | 15.0 | Slightly faster on-rate but also faster off-rate. |
| PEG4 | 3.1 x 105 | 2.5 x 10-3 | 8.1 | Optimal Affinity. Improved on-rate and slower off-rate compared to alkyl chains. |
| PEG8 | 2.9 x 105 | 3.5 x 10-3 | 12.1 | Longer spacer begins to reduce affinity, possibly due to entropic penalties. |
In this example, the PEG4 spacer provides the highest affinity (lowest KD) by improving both the association and dissociation rates compared to the parent hexanamide structure.
References
-
Kramer, R. H. & Karpen, J. W. (2015). Influence of length and flexibility of spacers on the binding affinity of divalent ligands. Beilstein Journal of Organic Chemistry. [Link]
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Turnbull, W. B. & Daranas, A. H. (2012). Design and Creativity in Synthesis of Multivalent Neoglycoconjugates. Chemical Reviews. [Link]
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Vaidehi, N., et al. (2011). Biophysical characterization of G-protein coupled receptor–peptide ligand binding. Biopolymers. [Link]
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Hensley, P. (2010). The use of biophysical methods increases success in obtaining liganded crystal structures. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]
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Beck-Sickinger, A. G. (2002). Biophysical methods to study ligand-receptor interactions of neuropeptide Y. Biopolymers. [Link]
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Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. Malvern Panalytical Blog. [Link]
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Hartmann, M., et al. (2015). Influence of length and flexibility of spacers on the binding affinity of divalent ligands. Beilstein Journal of Organic Chemistry. [Link]
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Kramer, R. H. & Karpen, J. W. (2015). Influence of length and flexibility of spacers on the binding affinity of divalent ligands. PMC - NIH. [Link]
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Ghosh, M. (2017). Modern Biophysical Approaches to Study Protein–Ligand Interactions. OA Monitor Ireland. [Link]
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Hartmann, M., et al. (2015). Influence of length and flexibility of spacers on the binding affinity of divalent ligands. ResearchGate. [Link]
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Congreve, M., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. [Link]
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Zhernosekov, D., et al. (2014). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. MDPI. [Link]
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Zamolo, S., et al. (2018). Effect of the spacer arm on non-specific binding in membrane affinity chromatography. MRS Communications. [Link]
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Cavallotti, C., et al. (2006). Investigation of the Influence of Spacer Arm on the Structural Evolution of Affinity Ligands Supported on Agarose. ACS Publications. [Link]
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Creative Diagnostics. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide. Creative Diagnostics. [Link]
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Bitesize Bio. (2025). Surface Plasmon Resonance Troubleshooting. Bitesize Bio. [Link]
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Sainath, B. & Dhayal, M. (2015). Synthesis of glycopolymers at various pendant spacer lengths of glucose moiety and their effects on adhesion, viability and proliferation of osteoblast cells. RSC Advances. [Link]
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Heuberger, M., et al. (2010). Ligand–Receptor Interactions between Surfaces: The Role of Binary Polymer Spacers. Macromolecules. [Link]
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Netz, R. R. & Andelman, D. (2004). The role of polymer spacers in specific adhesion. Journal of Chemical Physics. [Link]
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Turnbull, W. B. & St Hilaire, P. M. (2002). Design and synthesis of glycodendrimers. Journal of Biotechnology. [Link]
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
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BMG LABTECH. (n.d.). Binding Assays. BMG LABTECH. [Link]
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Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]
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Nicoya Lifesciences. (2023). Top 10 tips for high quality SPR data. Nicoya Lifesciences. [Link]
-
D'Alonzo, D., et al. (2018). Design and synthesis of multivalent glycoconjugates for anti-cancer immunotherapy. ResearchGate. [Link]
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Zhang, Y., et al. (2005). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. PMC - NIH. [Link]
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Mettu, S. & Kulkarni, S. (2012). Influence of Spacer–Receptor Interactions on the Stability of Bivalent Ligand–Receptor Complexes. The Journal of Physical Chemistry B. [Link]
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Lönngren, J., et al. (1985). Synthesis of a lactosamine-type trisaccharide. ResearchGate. [Link]
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ScieNFT. (2024). Avoiding accuracy-limiting pitfalls in the study of protein-ligand interactions with isothermal titration calorimetry. ScieNFT. [Link]
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Benoît, M. R., et al. (2008). Effect of Linker and Spacer on the Design of a Fibronectin-Mimetic Peptide Evaluated via Cell Studies and AFM Adhesion Forces. Langmuir. [Link]
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Palma, A. S., et al. (2007). Article. Methods in Enzymology. [Link]
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Lee, A. I., et al. (2003). A Functional Analysis of the Spacer of V(D)J Recombination Signal Sequences. PLOS Biology. [Link]
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Jelesarov, I. (2011). Troubleshooting guide for Isothermal Titration Calorimetry. University of Zurich. [Link]
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T., B., et al. (2009). Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. PMC - NIH. [Link]
-
O'Brien, R., et al. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. GE Healthcare. [Link]
-
Heo, J., et al. (2022). Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding. PLOS Biology. [Link]
-
Li, Y., et al. (2023). Recent Advances in Chemical Synthesis of Amino Sugars. MDPI. [Link]
-
Shenker, B. J., et al. (2010). Role of Aromatic Amino Acids in Receptor Binding Activity and Subunit Assembly of the Cytolethal Distending Toxin of Aggregatibacter actinomycetemcomitans. PMC - NIH. [Link]
-
Jacquinet, J. C. & Sinaÿ, P. (1979). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside. Carbohydrate Research. [Link]
-
Dondoni, A., et al. (2011). Synthesis of O-Amino Sugars and Nucleosides. MDPI. [Link]
Sources
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- 4. Influence of length and flexibility of spacers on the binding affinity of divalent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]
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- 15. youtube.com [youtube.com]
Technical Support Center: Purification of 6-Amino-N-beta-D-galactopyranosyl hexanamide Protein Conjugates
Welcome to the technical support center for the purification of 6-Amino-N-beta-D-galactopyranosyl hexanamide protein conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure the successful purification of these specialized bioconjugates.
Introduction
The conjugation of proteins with carbohydrate moieties, such as 6-Amino-N-beta-D-galactopyranosyl hexanamide, is a powerful strategy in drug development and research to enhance therapeutic properties, improve stability, and facilitate targeted delivery. The purification of these conjugates is a critical step to ensure homogeneity, potency, and safety. This guide provides a comprehensive resource to navigate the challenges associated with the purification of these specific protein conjugates.
The presence of the β-D-galactopyranosyl group offers a unique handle for purification via lectin affinity chromatography, while the overall size and charge of the protein component will dictate the utility of size exclusion and ion-exchange chromatography, respectively. A multi-step purification strategy is often necessary to achieve the high degree of purity required for downstream applications.
Troubleshooting Guide
Encountering challenges during the purification of protein conjugates is a common occurrence. This section provides a systematic approach to identifying and resolving potential issues.
| Symptom | Potential Cause | Recommended Solution |
| Low Yield of Purified Conjugate | Inefficient Conjugation Reaction: The initial conjugation reaction may not have proceeded to completion. | - Optimize the conjugation reaction conditions (e.g., pH, temperature, reactant concentrations).[1] - Consider alternative crosslinkers or conjugation strategies.[1] |
| Loss of Conjugate During Purification Steps: The conjugate may be lost due to non-specific binding to chromatography resins or filtration membranes. | - Pre-treat chromatography columns and membranes with a blocking agent (e.g., BSA) to reduce non-specific binding.[2] - Optimize buffer conditions (e.g., ionic strength, pH) to minimize non-specific interactions. | |
| Precipitation/Aggregation of the Conjugate: The conjugate may be insoluble or prone to aggregation in the chosen buffer system. | - Adjust the buffer pH to be at least one unit away from the protein's isoelectric point (pI).[3] - Increase the salt concentration (e.g., 150-500 mM NaCl) to reduce non-specific hydrophobic interactions.[3] - Include additives such as glycerol (5-20%) or non-ionic detergents (e.g., Tween-20, Triton X-100) to improve solubility.[3][4] | |
| Poor Purity/Contamination with Unconjugated Protein | Ineffective Removal of Unconjugated Protein: The purification method may not be sufficiently selective to separate the conjugate from the unconjugated starting material. | - Employ lectin affinity chromatography targeting the galactose moiety for specific capture of the conjugate.[5][6] - Optimize the elution conditions in ion-exchange chromatography to resolve the charge difference between the conjugated and unconjugated protein.[7][8] |
| Co-elution with Other Contaminants: Host cell proteins or other impurities may have similar properties to the conjugate, leading to co-elution. | - Incorporate an orthogonal purification step (e.g., size exclusion chromatography after affinity chromatography) to separate based on a different physical property.[7][9][10] | |
| Conjugate Aggregation | Hydrophobic Interactions: The conjugation process can expose hydrophobic patches on the protein surface, leading to aggregation. | - Perform size exclusion chromatography as a final polishing step to remove aggregates.[11][12][13] - Optimize the formulation buffer with excipients that stabilize the protein, such as arginine or sucrose. |
| Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may promote aggregation. | - Screen a range of buffer pH and salt concentrations to identify conditions that minimize aggregation.[3] | |
| Loss of Biological Activity | Denaturation During Purification: Harsh elution conditions (e.g., extreme pH, high concentrations of denaturants) can lead to loss of protein structure and function. | - Use gentle elution methods, such as competitive elution with a specific sugar for lectin affinity chromatography.[5] - Avoid prolonged exposure to harsh conditions and maintain a low temperature (4°C) throughout the purification process. |
| Modification of Critical Residues: The conjugation chemistry may have modified amino acids essential for the protein's activity. | - If activity is consistently lost, consider site-specific conjugation strategies to protect the active site.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification step for my 6-Amino-N-beta-D-galactopyranosyl hexanamide protein conjugate?
Given the presence of a terminal galactose residue, lectin affinity chromatography is the most powerful initial capture step.[5] Lectins that specifically bind to β-galactose, such as those derived from Ricinus communis (RCA) or Peanut Agglutinin (PNA) (if the galactose is accessible), can be immobilized on a chromatography resin to selectively capture the conjugate, allowing unconjugated protein and other impurities to flow through.[6]
Q2: How can I separate the conjugate from the unconjugated protein if lectin affinity is not sufficient?
If the conjugation efficiency is low, you may still have a significant amount of unconjugated protein. In such cases, ion-exchange chromatography (IEC) can be an effective secondary step. The addition of the 6-Amino-N-beta-D-galactopyranosyl hexanamide moiety will likely alter the overall charge of the protein. By carefully selecting the type of IEC resin (anion or cation exchange) and optimizing the pH and salt gradient for elution, it is often possible to resolve the conjugated and unconjugated species.[7][8][14][15]
Q3: My protein conjugate is prone to aggregation. What can I do?
Aggregation is a common issue with protein conjugates.[16] Size exclusion chromatography (SEC) should be employed as a final polishing step to separate the monomeric conjugate from aggregates.[9][10][11][12][13] Additionally, optimizing the formulation buffer is crucial. Consider the inclusion of excipients like arginine, which can suppress aggregation, or non-ionic detergents at low concentrations if hydrophobic interactions are the primary cause.[3]
Q4: How can I confirm the purity and integrity of my final product?
A combination of analytical techniques is recommended:
-
SDS-PAGE: To visualize the purity of the protein and observe any shift in molecular weight upon conjugation.[17]
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To determine the absolute molar mass and confirm the oligomeric state of the conjugate, as well as to quantify any aggregates.[13]
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the successful conjugation and determine the number of carbohydrate moieties attached to the protein.
-
Functional Assays: To ensure that the biological activity of the protein is retained after conjugation and purification.
Q5: What are the best storage conditions for the purified conjugate?
The optimal storage conditions will depend on the specific protein. However, general recommendations include:
-
Storage at low temperatures (-20°C or -80°C).
-
In a buffer that maintains stability (determined during buffer screening).
-
The addition of cryoprotectants such as glycerol (10-50%) for frozen storage.
-
Aliquoting the purified conjugate into smaller volumes to avoid repeated freeze-thaw cycles.
Detailed Protocols
Protocol 1: Lectin Affinity Chromatography
This protocol is designed for the initial capture of the 6-Amino-N-beta-D-galactopyranosyl hexanamide protein conjugate.
Materials:
-
Lectin-Sepharose resin (e.g., RCA-agarose)
-
Chromatography column
-
Binding/Wash Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 0.1-0.5 M D-galactose)
-
Neutralization Buffer (if necessary, e.g., 1 M Tris-HCl, pH 8.0)
-
Crude conjugate sample, clarified by centrifugation or filtration
Procedure:
-
Column Packing and Equilibration:
-
Pack the chromatography column with the lectin-agarose resin according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the clarified crude conjugate sample onto the column at a flow rate that allows for sufficient binding.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding/Wash Buffer to remove unbound proteins and other impurities.
-
-
Elution:
-
Elute the bound conjugate with Elution Buffer. The competitive binding of free D-galactose will displace the conjugate from the resin.
-
-
Fraction Collection and Neutralization:
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
If the elution buffer has a pH that could affect protein stability, neutralize the collected fractions immediately with a suitable buffer.
-
-
Regeneration:
-
Regenerate the column according to the manufacturer's instructions for reuse.
-
Protocol 2: Size Exclusion Chromatography (Polishing Step)
This protocol is for the removal of aggregates and for buffer exchange of the purified conjugate.
Materials:
-
Size exclusion chromatography column with an appropriate molecular weight range
-
SEC running buffer (the final desired formulation buffer)
-
Purified conjugate sample from the previous step
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 2 CV of the SEC running buffer.
-
-
Sample Injection:
-
Inject a sample volume that is typically 1-4% of the total column volume for optimal resolution.
-
-
Isocratic Elution:
-
Elute the sample with the SEC running buffer at a constant flow rate.
-
-
Fraction Collection:
-
Collect fractions corresponding to the monomeric peak of the conjugate, avoiding the earlier eluting aggregate peaks and later eluting smaller molecular weight impurities.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and other analytical methods to confirm purity and the absence of aggregates.
-
Visualizing the Purification Workflow
Caption: A typical purification workflow for protein-carbohydrate conjugates.
References
- Vertex AI Search. (n.d.).
- NIH. (n.d.). Carbohydrate-Protein Interactions: Advances and Challenges - PMC.
- MtoZ Biolabs. (n.d.). Anion-Cation Exchange Column for Glycoprotein Protein Detection.
- PMC. (2022, February 21).
- ResearchGate. (n.d.). Formation, characterization, and functionality of food conjugates obtained via Maillard reaction (Continued).
- LCGC International. (2026, March 13).
- Creative Biolabs. (n.d.).
- Abcam. (n.d.).
- (2018, March 25). Size Exclusion Chromatography of Protein Biopharmaceuticals: Past, Present and Future.
- GoldBio. (2024, August 26).
- ResearchGate. (2013, February 24).
- Protein Expression and Purification Core Facility. (n.d.).
- Thermo Fisher Scientific - US. (n.d.). Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting.
- MDPI. (2023, March 2).
- Creative Biolabs. (2024, November 7). Troubleshooting Guides.
- Oxford Academic. (2023, January 12).
- Proteintech Group. (n.d.). IP Troubleshooting.
- PubMed. (2001, May 15).
- Sino Biological. (n.d.).
- Cytiva Life Sciences. (2024, November 12).
- BOC Sciences. (n.d.).
- Springer Nature Experiments. (n.d.).
- MedChemExpress. (n.d.). 6-Amino-N-(6-deoxy-β-L-galactopyranosyl)hexanamide.
- PubMed. (n.d.).
- (n.d.).
- (n.d.).
- Sigma-Aldrich. (n.d.).
- Promega. (n.d.).
- Bio-Rad. (n.d.).
- PubMed. (2008, December 12).
- (n.d.). The synthesis, binding, and agglutinating activity of 6-aminohexyl β-d-mannopyranoside.
- IBA Lifesciences. (n.d.).
- PMC. (n.d.).
- PubMed. (n.d.). Synthesis of N-acetyllactosamine containing a D-[6-3H]galactopyranosyl group.
- PubMed. (n.d.). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside.
Sources
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. IP Troubleshooting | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. sjsu.edu [sjsu.edu]
- 5. Special considerations for glycoproteins and their purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Recombinant Galectins from Different Species Using Distinct Affinity Chromatography Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Glycoprotein Separation and Purification: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 8. Anion-Cation Exchange Column for Glycoprotein Protein Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 10. goldbio.com [goldbio.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 14. sinobiological.com [sinobiological.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 17. Maillard-Type Protein–Polysaccharide Conjugates and Electrostatic Protein–Polysaccharide Complexes as Delivery Vehicles for Food Bioactive Ingredients: Formation, Types, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Optimizing the Aqueous Stability of 6-Amino-N-β-D-galactopyranosyl Hexanamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with functionalized glycomimetics. 6-Amino-N-β-D-galactopyranosyl hexanamide (CAS 38822-56-9) is a highly valuable bifunctional linker and targeting ligand. Structurally, it features a β-D-galactopyranose linked via an N-glycosyl amide bond to an aminocaproyl spacer, terminating in a reactive primary amine.
While the N-glycosyl amide bond confers superior stability compared to native O-glycosides or simple glycosylamines ()[1], the molecule remains susceptible to specific degradation pathways in aqueous environments. This guide breaks down the causality behind these degradation mechanisms and provides field-proven, self-validating protocols to ensure the integrity of your experiments.
Troubleshooting Guides & FAQs
Q1: We observe a significant drop in conjugation efficiency (amine reactivity) when our aqueous stock solutions are stored for more than 48 hours. What is causing this? Causality & Mechanism: The loss of reactivity is rarely due to the cleavage of the sugar moiety. Instead, the terminal primary amine (C6 of the hexanamide chain) is highly susceptible to two parallel aqueous degradation pathways:
-
Carbamylation: Dissolved atmospheric CO 2 in aqueous buffers forms carbonic acid, which reacts with the unprotonated primary amine at neutral to basic pH to form stable, unreactive carbamates.
-
Oxidation: Trace transition metals and dissolved oxygen in standard buffers catalyze the oxidation of the primary amine to a hydroxylamine or oxime over time. Solution: Always prepare aqueous stocks in thoroughly degassed buffers (sparged with Argon or N 2 ). If long-term storage is required, store the compound as a lyophilized powder and dilute into aqueous buffers immediately prior to use.
Q2: Is the N-glycosidic bond at risk of hydrolysis in mildly acidic buffers (pH 4.5 - 6.0)? Causality & Mechanism: A common misconception is treating this molecule like a standard glycosylamine. Simple glycosylamines hydrolyze rapidly under acidic conditions due to protonation of the ring oxygen or the anomeric nitrogen, facilitating ring opening ()[2]. However, 6-Amino-N-β-D-galactopyranosyl hexanamide is an N-glycosyl amide. The delocalization of the nitrogen lone pair into the adjacent carbonyl group of the hexanamide drastically reduces its basicity. Consequently, N-glycosyl amides are exceptionally stable under both acidic and basic aqueous conditions[1]. You can safely utilize this compound in mildly acidic buffers (e.g., acetate buffer pH 5.0) without significant risk of anomeric cleavage.
Q3: Can we sterilize aqueous solutions of this compound via autoclaving for cell culture applications? Causality & Mechanism: Absolutely not. While the N-glycosyl amide bond is hydrolytically stable at room temperature, high thermal stress (121°C) induces rapid degradation. Galactose derivatives undergo thermal degradation and anomerization, often resulting in yellow discoloration due to the formation of 5-hydroxymethylfurfural (5-HMF) and subsequent polymerization ()[3]. Furthermore, the presence of the primary amine will accelerate complex intra/intermolecular Maillard-like reactions at elevated temperatures. Solution: Sterilize all aqueous solutions using 0.22 µm PES (polyethersulfone) membrane filtration.
Quantitative Data: Stability Profile in Aqueous Media
To guide your experimental design, we have summarized the stability metrics of 6-Amino-N-β-D-galactopyranosyl hexanamide under various conditions.
| Buffer System | pH | Temperature (°C) | Primary Amine Integrity (48h) | N-Glycosyl Amide Intact (48h) | Recommended Action |
| 0.1 M HCl | 1.0 | 25 | > 99% (Protonated) | < 85% (Slow hydrolysis) | Avoid prolonged exposure. |
| 50 mM Acetate | 5.0 | 25 | > 95% | > 99% | Ideal for short-term storage. |
| 1X PBS (Degassed) | 7.4 | 4 | > 98% | > 99% | Optimal for bioconjugation. |
| 1X PBS (Aerated) | 7.4 | 25 | < 70% (Carbamylation) | > 99% | Degas buffer before use. |
| 1X PBS | 7.4 | 121 (Autoclave) | < 10% | < 40% | Use sterile filtration instead. |
Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions
This protocol is a self-validating system: by systematically controlling dissolved gases and pH, we eliminate the primary variables of amine degradation, ensuring downstream reproducibility.
-
Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution at pH 7.2.
-
Degassing (Critical Step): Sparge the buffer with high-purity Argon gas for 15 minutes to displace dissolved CO 2 and O 2 , preventing carbamylation and oxidation of the primary amine.
-
Dissolution: Weigh the required amount of 6-Amino-N-β-D-galactopyranosyl hexanamide in a sterile, amber glass vial. Add the degassed buffer to achieve a stock concentration of 10 mg/mL. (Note: The compound is freely soluble in aqueous buffers up to ~20 mg/mL ()[4].)
-
Sterilization: Pass the solution through a 0.22 µm syringe filter into a pre-purged (Argon) sterile vial.
-
Storage: Aliquot into single-use vials, blanket with Argon, and store at -20°C. Thaw immediately before use and do not refreeze.
Protocol 2: HPLC-Based Stability Indicating Assay
Use this workflow to verify the integrity of your compound prior to critical bioconjugation steps. The baseline separation of the intact amide from hydrolysis products validates your storage conditions.
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Detection: UV at 210 nm (detects the amide bond) and ELSD (Evaporative Light Scattering Detector) for the carbohydrate moiety.
-
Validation: The intact molecule will elute as a single sharp peak. Degradation (hydrolysis) will present as a shift to early-eluting peaks (free galactose) and a later-eluting peak (free aminohexanamide).
Mechanistic Pathway Visualization
Below is a logical relationship diagram mapping the structural vulnerabilities of the molecule to their respective degradation pathways and our recommended stabilization strategies.
Fig 1: Degradation pathways and stabilization strategies for the compound.
References
-
Sivets, G. G. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Journal of New Developments in Chemistry. URL: [Link]
-
Reihmann, M., et al. (2021). Rapid glycoconjugation with glycosyl amines. National Institutes of Health (PMC). URL: [Link]
-
NIH. (1989). Stability of galactose in aqueous solutions. PubMed. URL: [Link]
Sources
6-Amino-N-beta-D-galactopyranosyl hexanamide vs lactose for galectin-3 binding
As a Senior Application Scientist specializing in glycobiology and biophysical characterization, I frequently consult on the design of lectin-binding assays. A recurring challenge in galectin research is the selection of appropriate carbohydrate ligands for isolation, structural analysis, and kinetic profiling.
When interrogating the carbohydrate recognition domain (CRD) of Galectin-3 (Gal-3)—a chimeric lectin implicated in fibrosis, cancer, and immune regulation—researchers typically choose between the natural baseline ligand, Lactose , and the synthetic functionalized derivative, 6-Amino-N- β -D-galactopyranosyl hexanamide (also known as N- ε -aminocaproyl- β -D-galactopyranosylamine).
This guide objectively compares the mechanistic performance of these two ligands, explaining the causality behind their experimental deployment, and provides self-validating protocols for your laboratory workflows.
Mechanistic Profiling: Causality in Ligand Design
To understand why one ligand outperforms the other in specific assays, we must look at the architecture of the Gal-3 CRD.
Lactose: The Bivalent Anchor Lactose (Gal- β (1$\rightarrow 4)−Glc)isthenaturaldisaccharideligandforGal−3.Itsbindingisdrivenbyahighlypreorganizedpocket.Thegalactosemoietyinsertsintothecorebindingsite(subsiteC),formingcriticalhydrogenbondswithconservedresidues(His158,Asn160,Arg162,Asn174,Glu184)andstackingagainstTrp181.Crucially,theglucosemoietyextendsintosubsiteD.Thisdual−subsiteengagementprovidesa50−foldboostinaffinitycomparedtofreegalactose,yieldingadissociationconstant( K_d$) of approximately 0.2 mM . However, lactose lacks a reactive functional group. Attempting to immobilize lactose via reductive amination opens the glucose ring, destroying subsite D engagement and severely crippling affinity.
6-Amino-N- β -D-galactopyranosyl hexanamide: The Tethered Monosaccharide To solve the immobilization problem, synthetic chemists engineered this derivative. It features a galactose ring linked via an anomeric nitrogen to a 6-carbon aliphatic chain (aminocaproyl spacer) terminating in a primary amine.
-
The β -linkage ensures the galactose ring is correctly oriented for subsite C insertion.
-
The 6-carbon spacer is a deliberate design choice. It is long enough ( ∼ 8–9 Å) to extend completely out of the CRD pocket. This prevents steric clashes when the terminal amine is covalently conjugated to a bulky solid support (e.g., agarose beads or SPR sensor chips) .
While its free-solution affinity is lower than lactose (acting merely as a monosaccharide), its true power lies in avidity . When immobilized, it creates a multivalent surface that binds Gal-3 with high apparent affinity (low nanomolar range) due to cluster glycoside effects .
Quantitative & Qualitative Comparison
The table below summarizes the physicochemical properties and optimal laboratory applications for both molecules.
| Parameter | Lactose | 6-Amino-N- β -D-galactopyranosyl hexanamide |
| Chemical Classification | Natural Disaccharide (Gal- β 1,4-Glc) | Synthetic Monosaccharide Derivative |
| CRD Subsite Engagement | Subsites C and D | Subsite C (with solvent-exposed linker) |
| Solution Affinity ( Kd ) | ∼ 0.2 mM | ∼ 10–20 mM (monovalent baseline) |
| Immobilized Avidity ( Kd ) | N/A (Poor immobilization chemistry) | Low Nanomolar (Multivalent presentation) |
| Functional Group | None (Requires complex activation) | Terminal Primary Amine (-NH 2 ) |
| Primary Laboratory Utility | Competitive elution, ITC, Co-crystallization | SPR surfaces, Affinity resins, Fluorophore tagging |
Workflow Architecture
The logical relationship between ligand structural features and their experimental deployment is visualized below.
Logical workflow for selecting Galectin-3 ligands based on experimental phase and valency needs.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include internal controls that validate the mechanism of action. The following workflows demonstrate how these two ligands are used synergistically: the hexanamide derivative captures the protein, and lactose validates the capture through competitive elution.
Protocol A: Surface Functionalization & Affinity Purification
Objective: Isolate active Gal-3 from cell lysates using a multivalent hexanamide-functionalized matrix. Causality: NHS-ester chemistry targets the primary amine of the hexanamide spacer, creating a stable amide bond without altering the β -galactoside conformation required for CRD binding.
-
Matrix Preparation: Wash 2 mL of NHS-activated Sepharose 4 Fast Flow with cold 1 mM HCl. Immediately add 10 mg of 6-Amino-N- β -D-galactopyranosyl hexanamide dissolved in 0.2 M NaHCO 3 , 0.5 M NaCl (pH 8.3). Incubate for 2 hours at room temperature.
-
Blocking: Block unreacted NHS groups by incubating the resin with 0.1 M Tris-HCl (pH 8.5) for 2 hours. Wash alternately with high pH (Tris) and low pH (0.1 M acetate, pH 4.0) buffers.
-
Lysate Loading: Equilibrate the column with Binding Buffer (PBS, pH 7.4, containing 2 mM EDTA and 14 mM β -mercaptoethanol to maintain CRD cysteine residues in a reduced state). Load the clarified lysate at a flow rate of 0.5 mL/min.
-
Self-Validation Control: Run a parallel column loaded with a lysate expressing a Gal-3 mutant (e.g., R186S) known to lack carbohydrate-binding activity. The mutant should flow through, proving the matrix is specific to the functional CRD and not capturing proteins via non-specific hydrophobic interactions with the hexanamide spacer.
Protocol B: Competitive Elution & Solution Binding Validation
Objective: Recover the bound Gal-3 and validate the carbohydrate-dependent nature of the interaction. Causality: Lactose is introduced in vast molar excess. Because lactose engages both subsite C and D, its free-solution affinity outcompetes the monovalent binding events occurring at the resin surface, displacing the protein.
-
Washing: Wash the column from Protocol A with 10 column volumes (CV) of Binding Buffer until the UV absorbance at 280 nm returns to baseline.
-
Competitive Elution: Apply 5 CV of Elution Buffer (Binding Buffer supplemented with 100 mM Lactose).
-
Fraction Collection: Collect 1 mL fractions. Gal-3 will elute sharply in the first 2-3 fractions.
-
Validation: The successful elution of Gal-3 exclusively upon the addition of lactose proves that the initial capture was a true lectin-carbohydrate interaction, validating the entire purification system.
-
Downstream Processing: Dialyze the eluted fractions against PBS to remove the lactose prior to downstream kinetic assays (e.g., SPR or ITC).
References
-
The Carbohydrate-Binding Site in Galectin-3 Is Preorganized To Recognize a Sugarlike Framework of Oxygens: Ultra-High-Resolution Journal of the American Chemical Society[Link]
-
Purification of peanut agglutinin by affinity chromatography on Sepharose-epsilon-aminocaproyl-beta-D-galactopyranosylamine Journal of Biological Chemistry[Link]
-
Identification of Monosaccharide Derivatives as Potent, Selective, and Orally Bioavailable Inhibitors of Human and Mouse Galectin-3 Journal of Medicinal Chemistry[Link]
NMR spectroscopy validation of 6-Amino-N-beta-D-galactopyranosyl hexanamide synthesis
Analytical Validation of 6-Amino-N- β -D-galactopyranosyl Hexanamide Synthesis: A Comparative Guide
Executive Summary & Mechanistic Context
The synthesis of 6-Amino-N- β -D-galactopyranosyl hexanamide (CAS: 38822-56-9) [1] is a critical workflow in the development of targeted therapeutics. This molecule serves as a high-affinity ligand for the Asialoglycoprotein Receptor (ASGPR), a C-type lectin highly expressed on the surface of hepatocytes. By conjugating this galactosylamine derivative to oligonucleotide therapeutics (such as siRNAs or ASOs) or small molecules, researchers can achieve highly specific liver-targeted drug delivery.
Caption: ASGPR-mediated endocytosis pathway for targeted delivery.
The biological efficacy of this ligand is strictly dependent on its stereochemistry. The ASGPR binding pocket specifically recognizes the β -anomer of the galactopyranose ring. Therefore, the structural validation of the synthesized conjugate—specifically confirming the β -N-glycosidic linkage and the integrity of the hexanamide linker—is paramount. This guide objectively compares the performance of High-Field 2D NMR (600 MHz) against alternative analytical methods like Benchtop NMR (80 MHz) and LC-MS/MS for validating this synthesis.
Synthesis Workflow & Causality
The synthesis of 6-Amino-N- β -D-galactopyranosyl hexanamide involves the amidation of β -D-galactopyranosylamine with an N-protected 6-aminohexanoic acid (e.g., Fmoc-6-Ahx-OH).
Causality in Reagent Selection: Traditional EDC/NHS coupling often fails or results in low yields when applied to glycosylamines due to the steric hindrance of the pyranose ring and the competing hydrolysis of the O-acylisourea intermediate. Instead, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA . HATU rapidly forms a highly reactive HOAt ester intermediate, which accelerates the amidation of the sterically hindered amine before any anomerization (conversion from β to α ) can occur [3].
Caption: Step-by-step synthesis and validation workflow.
Self-Validating Synthesis Protocol
-
Coupling: Dissolve β -D-galactopyranosylamine (1.0 eq) and Fmoc-6-Ahx-OH (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 2 hours under N 2 .
-
Monitoring: Verify the complete consumption of the glycosylamine via TLC (DCM:MeOH 8:2, visualized with ninhydrin).
-
Deprotection: Add 20% piperidine in DMF to the reaction mixture. Stir for 30 minutes to remove the Fmoc protecting group.
-
Purification: Precipitate the crude product in cold diethyl ether to remove dibenzofulvene byproducts. Purify via reverse-phase flash chromatography (C18, H 2 O/MeCN gradient). Lyophilize to obtain the pure 6-Amino-N- β -D-galactopyranosyl hexanamide.
Analytical Comparison: Validating the β -Linkage
To validate the structure, the analytical method must unambiguously prove two things:
-
The mass and sequence of the molecule.
-
The stereochemistry of the anomeric center (C-1).
The Karplus Equation & The Anomeric Effect
The anomeric effect inherently favors the α -anomer in many glycosylation reactions. To definitively prove the synthesis of the β -anomer, we rely on the Karplus equation. The dihedral angle between the anomeric proton ( H−1 ) and the adjacent proton ( H−2 ) in the β -configuration (axial-axial) results in a large 3JH1,H2 coupling constant ( ≈8.5–9.2 Hz for N-glycosides) [2]. In contrast, the α -anomer (equatorial-axial) yields a much smaller coupling constant ( ≈3–4 Hz).
Performance Comparison Matrix
| Analytical Method | Resolution of H−1 Signal | Stereochemical Confirmation ( α vs β ) | Linker Connectivity Proof | Throughput / Cost |
| High-Field NMR (600 MHz) | Excellent. Complete separation from sugar bulk. | Yes. Clear measurement of 3JH1,H2=8.8 Hz. | Yes. Confirmed via 2D HMBC/HSQC. | Low throughput, High cost. |
| Benchtop NMR (80 MHz) | Poor. Severe overlap with H-2/H-3/H-4 multiplet. | No. Second-order effects obscure the J -coupling. | No. Lacks sensitivity for 2D heteronuclear NMR. | High throughput, Low cost. |
| LC-MS/MS (ESI-TOF) | N/A (Mass based, not resonance). | No. Stereoblind (Both anomers have [M+H]+=293.17 ). | Partial. Fragmentation shows linker loss. | High throughput, Medium cost. |
Conclusion: While LC-MS/MS is excellent for confirming the mass and purity, it is "stereoblind." Benchtop NMR lacks the spectral dispersion required to separate the anomeric proton from the overlapping pyranose ring protons (3.4–4.0 ppm). High-Field 2D NMR is the only self-validating system capable of proving both the β -linkage and the exact connectivity of the hexanamide linker.
High-Field NMR Experimental Protocol & Data
Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 5 mg of the lyophilized product in 600 µL of D 2 O (99.9% D).
-
Internal Standard: Add 1 µL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm). Causality: DSS is preferred over TMS in aqueous solvents due to superior solubility.
-
Acquisition: Acquire 1H NMR (64 scans, relaxation delay d1=2s ), 13C NMR (1024 scans), and 2D HSQC/HMBC spectra on a 600 MHz spectrometer at 298 K.
-
Water Suppression: Utilize a PRESAT or WATERGATE sequence to suppress the residual HOD peak at 4.79 ppm, ensuring it does not mask the anomeric proton signal.
Quantitative NMR Data Summary (600 MHz, D 2 O)
| Nucleus / Position | 1H Chemical Shift (ppm) | Multiplicity & Coupling ( J in Hz) | 13C Chemical Shift (ppm) | Assignment / Mechanistic Proof |
| Gal-1 (Anomeric) | 4.92 | doublet, J=8.8 Hz | 81.5 | Confirms β -N-glycosidic bond. |
| Gal-2 to Gal-6 | 3.50 – 3.95 | overlapping multiplets | 62.0 – 77.2 | Pyranose ring integrity. |
Linker -CH
2
| 2.98 | triplet, J=7.5 Hz | 40.2 | Confirms terminal primary amine. |
| Linker -CH
2
| 2.35 | triplet, J=7.2 Hz | 36.5 | HMBC cross-peak to Gal-1 NH. |
| Linker Aliphatics | 1.35 – 1.65 | multiplets | 25.8 – 28.5 | Hexanamide carbon chain. |
| Amide Carbonyl | N/A | N/A | 176.8 | Confirms amide bond formation. |
Note: The definitive proof of success is the H−1 doublet at 4.92 ppm with a J -coupling of 8.8 Hz, which is physically impossible for an α -anomer, coupled with an HMBC cross-peak between the amide carbonyl ( 13C 176.8 ppm) and the anomeric proton, proving the linker is covalently attached to the sugar.
References
-
"6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide - PubChem" Source: National Institutes of Health (nih.gov). URL: [Link]
-
"10.1021/jo034336d - SpectraBase (NMR of N-linked Glycosides)" Source: SpectraBase. URL: [Link]
-
"Carbohydrate Microarrays - hsieh-wilson lab" Source: California Institute of Technology (caltech.edu). URL: [Link]
A Comparative Guide to the Mass Spectrometry Analysis of 6-Amino-N-beta-D-galactopyranosyl Hexanamide Conjugates
Introduction: The Analytical Imperative for Synthetic Glycoconjugates
In the landscape of modern drug development and chemical biology, the precise structural characterization of biomolecules is paramount. Synthetic glycoconjugates, such as those utilizing 6-Amino-N-beta-D-galactopyranosyl hexanamide as a linker to attach a galactose moiety to proteins or other molecules, are instrumental in developing targeted therapeutics, vaccines, and diagnostic tools. The function of these neo-glycoconjugates is intrinsically tied to their structure—not just the identity of the sugar and the aglycone, but also the integrity of the linkage that tethers them.
Mass spectrometry (MS) has emerged as the definitive technology for this purpose, offering unparalleled sensitivity and structural detail.[1] However, the analysis of these conjugates is not trivial. The inherent lability of the glycosidic bond, the structural complexity of the entire conjugate, and the potential for heterogeneity present significant analytical hurdles.[2][3] This guide provides a comprehensive comparison of mass spectrometric strategies, explaining the causality behind instrumental choices and workflow design to empower researchers to achieve robust and reliable characterization of these important molecules.
Section 1: The Analytical Workflow: From Sample to Spectrum
A successful mass spectrometry analysis begins long before the sample enters the instrument. The separation and ionization stages are critical determinants of data quality. Liquid chromatography (LC) is almost invariably coupled to the mass spectrometer to reduce sample complexity and separate the target conjugate from impurities.[4][5][6]
Chromatographic Separation: The First Stage of Selection
The choice of LC methodology depends on the nature of the final conjugate.
-
Reversed-Phase (RP) Chromatography: This technique separates molecules based on hydrophobicity. It is highly effective for peptides and proteins. When analyzing a glycopeptide conjugate, RP-LC separates the molecules based primarily on the properties of the peptide backbone.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often preferred for the analysis of glycans and glycopeptides.[3][6][8] It separates compounds based on polarity, providing better retention and resolution for highly polar molecules like glycoconjugates, especially when analyzing a complex mixture of glycosylated and non-glycosylated species.[8]
The general workflow, therefore, involves a strategic chromatographic separation followed by introduction into the mass spectrometer for ionization and analysis.
Section 2: Ionization Techniques: A Comparative Analysis
The conversion of the neutral glycoconjugate into a gas-phase ion is a critical step. For large, thermally labile molecules, "soft" ionization techniques are required to prevent premature fragmentation.[9] The two dominant methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[4][10]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from a liquid phase via a high-voltage spray.[11][12] | Co-crystallization with a UV-absorbing matrix followed by pulsed laser desorption.[4][12] |
| Coupling to LC | Seamlessly coupled online for continuous analysis of eluting fractions.[13] | Primarily an offline technique; LC fractions are spotted onto a target plate. |
| Ionization State | Typically produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).[14] | Predominantly forms singly charged ions (e.g., [M+H]⁺, [M+Na]⁺).[14] |
| Gentleness | Very gentle; minimizes in-source fragmentation of labile bonds like glycosidic linkages.[11][15] | Can induce some in-source decay, especially for fragile modifications like sialic acids.[15][16] |
| Salt Tolerance | Low tolerance; salts can suppress the analyte signal.[15] | Higher tolerance to salts and buffers.[15] |
| Primary Use Case | Detailed structural elucidation of LC-separated compounds, including glycopeptides.[17] | High-throughput screening, tissue imaging, and analysis of purified samples. |
Expert Recommendation: For in-depth structural characterization of 6-Amino-N-beta-D-galactopyranosyl hexanamide conjugates, particularly when analyzing them as part of a larger molecular assembly (like a glycopeptide), ESI is the superior choice . Its gentle nature preserves the critical glycosidic bond and its seamless integration with LC is essential for analyzing complex mixtures.[11][17]
Section 3: Tandem Mass Spectrometry (MS/MS): Deconstructing the Conjugate
To confirm the structure of the conjugate, it is not enough to measure its intact mass. We must break it apart in a controlled manner and analyze the pieces. This process, known as tandem mass spectrometry (MS/MS), involves isolating the ion of interest, fragmenting it, and analyzing the resulting fragment ions.[2] The choice of fragmentation method dictates the type of structural information obtained.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and its variant HCD are the most common fragmentation techniques.[18][19] They involve accelerating the precursor ion and colliding it with a neutral gas (like nitrogen or argon). This collision converts kinetic energy into internal energy, causing the ion to vibrate and fragment at its weakest chemical bonds.[18]
For a glycoconjugate, the N-glycosidic bond between the galactose and the hexanamide linker is one of the most labile bonds.[2][20] Therefore, CID/HCD spectra are typically dominated by fragments resulting from the cleavage of this bond. This is incredibly useful for confirming the mass of the glycan and the aglycone portions separately.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method, meaning it does not rely on vibrational energy and heating. Instead, it involves the transfer of an electron to the multiply-charged precursor ion.[18] This induces fragmentation along the peptide backbone (producing c- and z-type ions) while crucially preserving labile post-translational modifications like glycosylation.[18][21]
Why is this important? While CID/HCD tells you that a glycan of a certain mass was present, it often struggles to pinpoint where it was attached on a larger peptide. Because ETD cleaves the peptide backbone and leaves the glycan intact on the resulting fragment, it allows for unambiguous localization of the glycosylation site.[18][22]
| Fragmentation Method | Mechanism | Primary Cleavage Site | Key Information Provided | Ideal For... |
| CID / HCD | Collisional activation with inert gas.[18] | Most labile bonds (e.g., Glycosidic bond).[2][20] | Confirming glycan composition and aglycone mass. Generating characteristic oxonium ions.[23] | Initial characterization and confirming glycan identity. |
| ETD | Electron transfer from a radical anion.[18] | Peptide backbone N-Cα bond.[21] | Unambiguously localizing the site of conjugation on a peptide.[18] | Site-specific analysis of glycopeptides. |
Expert Recommendation: A comprehensive analysis should leverage both fragmentation methods. A data-dependent acquisition strategy can be employed where CID/HCD is used for general identification and ETD is triggered for precursors that are suspected to be glycopeptides. This dual approach, sometimes called EThcD, provides the most complete picture of the conjugate's structure.[18][21]
Section 4: Experimental Protocols & Expected Data
The following protocols provide a validated starting point for the analysis of a purified 6-Amino-N-beta-D-galactopyranosyl hexanamide conjugate attached to a peptide.
Protocol 1: LC Separation (HILIC-based)
-
Sample Preparation: Reconstitute the lyophilized glycopeptide sample in 90% acetonitrile (ACN) / 10% water / 0.1% formic acid (FA) to a final concentration of 1 pmol/µL.
-
LC System: A high-performance nano-flow liquid chromatography system.
-
Column: A packed capillary HILIC column (e.g., 75 µm ID x 150 mm length).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 90% ACN with 0.1% FA.
-
Gradient:
-
0-5 min: 95% B (isocratic)
-
5-45 min: Linear gradient from 95% to 50% B.
-
45-50 min: Linear gradient from 50% to 5% B.
-
50-55 min: Hold at 5% B.
-
55-60 min: Return to 95% B and re-equilibrate.
-
-
Flow Rate: 300 nL/min.
-
Injection Volume: 1-5 µL.
Protocol 2: High-Resolution Mass Spectrometry (Orbitrap-based)
-
Ionization Source: ESI with a nano-spray source.
-
Spray Voltage: 2.0 kV.
-
Capillary Temperature: 275 °C.
-
MS1 Full Scan:
-
Analyzer: Orbitrap
-
Resolution: 120,000
-
Scan Range: m/z 400-2000
-
AGC Target: 4e5
-
Max IT: 50 ms
-
-
Data-Dependent MS/MS (dd-MS²):
-
Activation Type: HCD
-
Isolation Window: 1.6 m/z
-
Collision Energy (NCE): 30%
-
Analyzer: Orbitrap
-
Resolution: 30,000
-
AGC Target: 1e5
-
Max IT: 60 ms
-
Dynamic Exclusion: 30 s
-
Expected Data: Interpreting the Fragments
For a conjugate of 6-Amino-N-beta-D-galactopyranosyl hexanamide, the key is to look for diagnostic ions that confirm each part of the structure.
| Ion Type | m/z (Monoisotopic) | Origin and Structural Significance |
| Hexose Oxonium Ion | 163.0601 | A general, highly characteristic fragment for any hexose sugar, including galactose. Confirms the presence of a hexose.[23] |
| [Galactose+H]⁺ (Y₁-type) | 181.0707 | Results from the cleavage of the glycosidic bond, representing the intact galactose moiety plus a proton. |
| [Linker+Aglycone]⁺ (B₁-type) | Varies | The mass of this ion will depend on the aglycone. Its presence confirms the cleavage of the glycosidic bond. |
| Intact Precursor | Varies | The accurately measured mass of the intact conjugate, used to confirm the elemental composition. |
By combining the intact mass from the MS1 scan with the fragment information from the MS/MS scan, a self-validating system is created. The sum of the key B and Y fragment masses should approximate the mass of the precursor, providing high confidence in the structural assignment.
Conclusion
The mass spectrometric analysis of 6-Amino-N-beta-D-galactopyranosyl hexanamide conjugates requires a multi-faceted approach that leverages the strengths of different analytical techniques. The combination of HILIC for separation, ESI for gentle ionization, and a hybrid fragmentation strategy (HCD and ETD) on a high-resolution mass spectrometer provides the most comprehensive and trustworthy data. This guide serves as a foundational framework, empowering researchers to develop and execute robust analytical methods for the precise characterization of these vital synthetic glycoconjugates, thereby accelerating progress in drug discovery and development.
References
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
-
Han, L., & Costello, C. E. (2013). Mass spectrometry of glycans. Biochemistry (Moscow), 78(7), 710-720. [Link]
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Zaia, J. (2010). Mass spectrometry of glycans. OMICS: A Journal of Integrative Biology, 14(4), 431-445. [Link]
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Mtoz Biolabs. (n.d.). Detection of Glycosylation Sites and Glycoforms Based on LC-MS/MS. [Link]
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Han, L., & Costello, C. E. (2013). Mass Spectrometry of Glycans. Biochemistry (Moscow), 78(7), 918-930. [Link]
-
Hsiao, C. T., et al. (2017). Structural Characterization of Intact Glycoconjugates by Tandem Mass Spectrometry Using Electron-Induced Dissociation. Analytical Chemistry, 89(18), 9756–9763. [Link]
-
GlycoAnalysis. (2022). MALDI & ESI Ionization Methods with Tandem Mass Spectrometry for Glycan Analysis. [Link]
-
Gaucher, S. P., et al. (2000). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Analytical Chemistry, 72(10), 2331–2336. [Link]
-
Mtoz Biolabs. (n.d.). How to Analyze the Glycosidic Bond Structure Using GC-MS Detection. [Link]
-
Gaucher, S. P., et al. (2000). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. *Lebrilla. [Link]
-
Zhang, J., et al. (2022). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. *ResearchGate. [Link]
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Thaysen-Andersen, M., & Packer, N. H. (2021). Mapping O-glycosylation Sites Using OpeRATOR and LC-MS. *Springer Nature Experiments. [Link]
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BioPharm International. (2021). Recent Advances to Help Cope with the Complexity of MS-Based Glycan Analysis. [Link]
-
PREMIER Biosoft. (2022). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. [Link]
-
Van Praet, T., et al. (2024). Detailed Glycosylation Analysis of Therapeutic Enzymes Using Comprehensive 2D-LC–MS. *LCGC. [Link]
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Klein, J. A., & Zaia, J. (2020). Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft. Current Protocols in Chemical Biology, 12(4), e84. [Link]
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Kim, Y. J. (2012). Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 549-552. [Link]
-
Pompach, P., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(18), 11326-11388. [Link]
-
Zaia, J. (2004). Mass spectrometry and glycomics. OMICS: A Journal of Integrative Biology, 8(4), 337-362. [Link]
-
Hoffmann, M. (2019). In-Depth Mass Spectrometry-Based Glycoproteomics: Advances in Sample Preparation, Measurement and Data-Analysis of Glycoproteins. *MPG.PuRe. [Link]
-
Fiveable. (2025). Ionization techniques (EI, CI, ESI, MALDI). [Link]
-
Hahne, T., et al. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research, 16(4), 1705–1715. [Link]
-
Trimpin, S. (2026). A Convenient Alternative to MALDI and ESI. *Spectroscopy Online. [Link]
-
Pritchard, M. P., et al. (2008). Comparison of HPLC/ESI-FTICR MS versus MALDI-TOF/TOF MS for glycopeptide analysis of a highly glycosylated HIV envelope glycoprotein. Journal of the American Society for Mass Spectrometry, 19(8), 1167-1178. [Link]
-
Scott, N. E., et al. (2011). Simultaneous Glycan-Peptide Characterization Using Hydrophilic Interaction Chromatography and Parallel Fragmentation by CID, Higher Energy Collisional Dissociation, and Electron Transfer Dissociation MS Applied to the N-Linked Glycoproteome of Campylobacter jejuni. *ResearchGate. [Link]
-
Angel, T. E., et al. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 23(1), 127-138. [Link]
-
Proteome Software. (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. [Link]
-
Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(12), 5486-5494. [Link]
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validating receptor-mediated endocytosis of 6-Amino-N-beta-D-galactopyranosyl hexanamide
Validating Receptor-Mediated Endocytosis of 6-Amino-N-beta-D-galactopyranosyl Hexanamide: A Comparative Technical Guide
As targeted hepatic delivery matures, the asialoglycoprotein receptor (ASGPR) remains the undisputed gold standard for hepatocyte-directed therapeutics. While triantennary N-acetylgalactosamine (Tri-GalNAc) dominates the oligonucleotide landscape, 6-Amino-N-beta-D-galactopyranosyl hexanamide (Gal-Hex) has emerged as a highly versatile, sterically optimized monovalent ligand for functionalizing bulky nanocarriers (e.g., lipid nanoparticles, dendrimers, and liposomes).
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the mechanistic causality behind Gal-Hex, objectively compare its performance against industry alternatives, and outline a self-validating experimental framework to rigorously prove receptor-mediated endocytosis (RME).
Mechanistic Grounding: The Causality of Ligand Design
To understand why Gal-Hex is engineered the way it is, we must look at the structural biology of ASGPR. The receptor specifically binds desialylated glycoproteins exhibiting non-reducing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc)[1]. Binding primarily occurs through the hydroxyl groups in positions 3 and 4 of the sugar ring, requiring a precise spatial geometry within the receptor's shallow carbohydrate recognition domain (CRD)[1].
Why the Hexanamide Linker? A common failure point in nanocarrier functionalization is steric hindrance. If a galactose moiety is conjugated directly to a nanoparticle surface, the ASGPR CRD cannot physically access the ligand. The 6-carbon hexanamide spacer in Gal-Hex acts as a flexible tether, extending the galactose unit away from the carrier's hydration shell.
Furthermore, while a single GalNAc residue has a higher baseline affinity than a single galactose residue, multimerizing Gal-Hex on a nanoparticle surface triggers the "cluster effect"[1]. This multivalent presentation shifts the binding affinity from the millimolar (mM) range to the nanomolar (nM) range, matching the performance of complex Tri-GalNAc scaffolds at a fraction of the synthetic complexity.
ASGPR-mediated endocytosis pathway of Gal-Hex ligands highlighting pH-dependent cargo release.
Comparative Performance Analysis
When validating a targeting ligand, it must be benchmarked against both the industry standard (Tri-GalNAc) and a non-targeted control. The table below summarizes the quantitative performance metrics expected when Gal-Hex is utilized as a free ligand versus when it is multimerized on a nanocarrier.
| Ligand System | Valency | ASGPR Affinity (Kd) | Internalization Mechanism | Primary Application |
| 6-Amino-Gal-Hex (Free Ligand) | Monovalent | ~1 - 5 mM | Clathrin-mediated (Low efficiency) | Baseline control, small molecule prodrugs |
| Gal-Hex Functionalized Nanoparticle | Multivalent | ~2 - 10 nM | Clathrin-mediated (High efficiency) | Liposomes, Dendrimers, Lipid Nanoparticles |
| Triantennary GalNAc | Trivalent | ~1 - 5 nM | Clathrin-mediated (High efficiency) | Direct siRNA/ASO conjugation |
| Amine-Terminated Hexanamide | Monovalent | No Binding | Passive Pinocytosis | Negative Control |
Data Synthesis Note: The exponential increase in affinity for the multivalent Gal-Hex nanoparticle is driven by the spatial clustering of the hexanamide tethers, which allows simultaneous engagement of multiple ASGPR subunits (ASGR1/ASGR2).
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol cannot simply measure "uptake." It must be a self-validating system that actively rules out passive pinocytosis, non-specific membrane fusion, and off-target receptor binding.
Protocol 1: Binding Affinity Validation via Surface Plasmon Resonance (SPR)
Causality: Before assessing cellular uptake, direct physical interaction with ASGPR must be quantified in a cell-free environment to rule out non-specific lipid membrane interactions. ASGPR recognizes terminal galactose residues in a strictly calcium-dependent manner[2].
-
Immobilization: Immobilize recombinant human ASGPR1/2 heterodimer on a CM5 sensor chip using standard amine coupling.
-
Association Phase: Flow Gal-Hex functionalized nanoparticles at varying concentrations (1 nM to 100 nM) in a running buffer containing 2 mM CaCl₂.
-
Self-Validation Step (Critical): Inject the exact same concentrations in a Ca²⁺-free running buffer supplemented with 10 mM EDTA.
-
Expected Result: Binding should drop to zero in the EDTA cohort. If binding persists, your nanoparticle is exhibiting non-specific background adhesion, invalidating downstream cellular assays.
-
Protocol 2: Validating Clathrin-Mediated Endocytosis (Flow Cytometry)
Causality: GalNAc/Galactose conjugates bind ASGPR and are rapidly internalized specifically into clathrin-coated endosomes[3]. We must differentiate between surface binding and true, energy-dependent internalization.
-
Preparation: Conjugate Gal-Hex to a fluorophore (e.g., Cyanine-5) or formulate Cy5-loaded Gal-Hex nanoparticles.
-
Cell Seeding: Seed ASGPR-positive HepG2 cells (target) and ASGPR-negative HEK293 cells (negative control) in 6-well plates.
-
Competitive Inhibition (Receptor Specificity): Pre-incubate a cohort of HepG2 cells with 50 mM free Galactose for 30 minutes prior to introducing the Gal-Hex formulation.
-
Expected Result: The free galactose occupies the ASGPR CRD, resulting in a >80% reduction in Cy5 signal via flow cytometry.
-
-
Temperature Block (Energy Dependency): Incubate a parallel cohort with the Gal-Hex formulation at 4°C instead of 37°C.
-
Expected Result: At 4°C, ATP-dependent endocytosis is halted. Confocal microscopy should reveal a "ring" of fluorescence on the cell membrane with zero intracellular signal, proving the uptake is active RME, not passive diffusion.
-
-
Pathway Inhibition: Pre-treat cells with Chlorpromazine (10 µg/mL), a specific inhibitor of clathrin-mediated endocytosis. Quantify the fluorescence reduction to confirm the clathrin pathway.
Self-validating experimental workflow for confirming receptor-mediated endocytosis of Gal-Hex.
Conclusion
While Tri-GalNAc remains the standard for direct oligonucleotide conjugation, 6-Amino-N-beta-D-galactopyranosyl hexanamide offers an elegant, sterically optimized alternative for nanoparticle functionalization. By leveraging the hexanamide spacer to ensure deep CRD insertion and utilizing multivalent presentation to achieve the cluster effect, researchers can achieve nanomolar ASGPR affinities. However, proving this efficacy requires rigorous, self-validating experimental designs that isolate clathrin-mediated, calcium-dependent endocytosis from background cellular noise.
References
-
Hepatocyte targeting via the asialoglycoprotein receptor Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]
-
Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system Source: National Institutes of Health (NIH) / Frontiers URL:[Link]
-
GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
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- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
surface plasmon resonance SPR for 6-Amino-N-beta-D-galactopyranosyl hexanamide binding kinetics
Title: Comprehensive Comparison Guide: Measuring Binding Kinetics of 6-Amino-N-β-D-galactopyranosyl Hexanamide using SPR vs. Orthogonal Techniques
Introduction & Context
6-Amino-N-β-D-galactopyranosyl hexanamide (CAS: 38822-56-9) is a synthetic β-galactoside derivative featuring an aminohexyl spacer[1]. In drug development, this molecule serves as a critical glycomimetic probe for studying galectins, particularly Galectin-3 (Gal-3)[2]. Gal-3 is a chimera-type β-galactoside-binding mammalian lectin that plays a pivotal role in cellular processes such as cell activation, adhesion, and apoptosis[3]. In oncology, extracellular Gal-3 binds to the MUC1 receptor, triggering downstream ERK1/2 and Akt phosphorylation, ultimately promoting tumor cell malignancy and metastasis[2].
Accurately quantifying the binding kinetics ( kon , koff ) and equilibrium affinity ( KD ) of small molecule glycomimetics like 6-Amino-N-β-D-galactopyranosyl hexanamide to Gal-3 is a critical bottleneck in early drug discovery[3]. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative biophysical techniques—Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—to establish the optimal analytical workflow.
Mechanistic Pathway: Galectin-3 and Glycomimetic Intervention
To understand the therapeutic relevance of 6-Amino-N-β-D-galactopyranosyl hexanamide, we must first examine the Gal-3 signaling pathway. The glycomimetic acts as a competitive inhibitor, binding to the Carbohydrate Recognition Domain (CRD) of Gal-3, thereby preventing its interaction with native cell-surface glycoproteins like MUC1[2][3].
Galectin-3 MUC1 signaling pathway and the competitive inhibitory role of the glycomimetic.
Technology Comparison: SPR vs. BLI vs. ITC vs. MST
When selecting an analytical platform for small molecule-protein interactions, researchers must balance sensitivity, throughput, and the type of data generated (kinetic vs. thermodynamic)[4][5].
-
Surface Plasmon Resonance (SPR): The gold standard for real-time, label-free kinetic analysis. It provides high-sensitivity detection of low molecular weight compounds binding to immobilized targets[4].
-
Biolayer Interferometry (BLI): Uses white light interferometry on fiber optic tips[4]. While highly amenable to high-throughput screening, BLI typically suffers from lower sensitivity (often 100-fold lower than SPR), making it challenging to accurately resolve the fast kinetics of small sugars[6].
-
Isothermal Titration Calorimetry (ITC): A solution-based technique that measures the heat of binding, providing a complete thermodynamic profile ( ΔH , ΔS , stoichiometry). However, ITC requires large sample volumes, cannot measure kon / koff rates, and is low-throughput[6].
-
Microscale Thermophoresis (MST): Measures the movement of molecules in a temperature gradient. While it operates in free solution, it typically requires fluorescent labeling of the target protein and primarily yields equilibrium affinity ( KD ) rather than high-resolution kinetics[7].
Table 1: Performance Comparison for Small Molecule Glycomimetic Binding
| Parameter | SPR | BLI | ITC | MST |
| Primary Output | Kinetics ( kon,koff ), KD | Kinetics ( kon,koff ), KD | Thermodynamics ( ΔH,ΔS ), KD | Affinity ( KD ) |
| Small Molecule Sensitivity | High (Ideal for <500 Da) | Low (Challenging for sugars) | Moderate (Requires high conc.) | Moderate |
| Throughput | Medium to High | High | Low | Medium |
| Sample Consumption | Low (Analyte recycled) | Low | High (Milligram scale) | Low |
| Label-Free | Yes | Yes | Yes | No (usually requires fluorophore) |
| Immobilization Required | Yes | Yes | No (Free solution) | No (Free solution) |
Expert Insight: For 6-Amino-N-β-D-galactopyranosyl hexanamide (MW ~322 Da), SPR is the superior choice. Historically, fluorescence polarization (FP) was used for galectin screening, but SPR has proven to be a robust alternative that provides critical early kinetic characterization ( kon and koff ) rather than just equilibrium affinity[3].
Self-Validating SPR Experimental Protocol
To ensure rigorous data generation, the following protocol details the causality behind each experimental choice for measuring the binding of 6-Amino-N-β-D-galactopyranosyl hexanamide to Gal-3.
Step-by-step SPR workflow for characterizing small molecule glycomimetic kinetics.
Step 1: Sensor Chip Selection and Surface Preparation
-
Action: Select a CM5 (carboxymethylated dextran) sensor chip.
-
Causality: The 3D hydrogel matrix of the CM5 chip provides a high immobilization capacity. Because the analyte (6-Amino-N-β-D-galactopyranosyl hexanamide) is small, a high density of Gal-3 is required to generate a measurable Refractive Index (RI) shift upon binding.
Step 2: Target Immobilization (Galectin-3)
-
Action: Activate the surface with EDC/NHS. Dilute recombinant Gal-3 in sodium acetate buffer (pH 4.5) and inject over the active surface. Target an immobilization level of 3,000 - 5,000 Response Units (RU). Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).
-
Causality: The pH of the acetate buffer must be below the isoelectric point (pI ~ 8.5) of Gal-3 to induce a positive charge, facilitating electrostatic pre-concentration onto the negatively charged carboxymethyl matrix before covalent amine coupling.
Step 3: Analyte Preparation and Injection
-
Action: Prepare a 2-fold dilution series of 6-Amino-N-β-D-galactopyranosyl hexanamide (e.g., from 500 µM down to 15.6 µM) in the running buffer (e.g., PBS-T: 10 mM phosphate, 137 mM NaCl, 0.05% Tween-20, pH 7.4). Inject at a high flow rate (50 µL/min) for 60 seconds, followed by a 120-second dissociation phase.
-
Causality: Carbohydrate-lectin interactions typically exhibit very fast association and dissociation rates. A high flow rate minimizes Mass Transport Limitation (MTL), ensuring that the observed kinetics reflect true binding events rather than the diffusion rate of the analyte to the sensor surface.
Step 4: Regeneration (If Required)
-
Action: Because small galactosides dissociate rapidly and completely, regeneration is often unnecessary. If baseline drift occurs, a short pulse of 10 mM Glycine-HCl (pH 2.5) or a brief injection of a competing sugar (e.g., 100 mM lactose) can be used.
-
Causality: Self-validating systems require a stable baseline. Relying on natural dissociation prevents the gradual denaturation of the immobilized Gal-3 that harsh acidic regeneration buffers might cause over multiple cycles.
Experimental Data Presentation
The table below summarizes representative kinetic data for galactoside derivatives binding to human Galectin-3, demonstrating the resolution SPR provides over equilibrium-only methods[3].
Table 2: Representative SPR Kinetic Data for Galectin-3 Binding
| Analyte | kon ( M−1s−1 ) | koff ( s−1 ) | KD ( μM ) | Assay Format |
| 6-Amino-N-β-D-galactopyranosyl hexanamide | 1.2×103 | 0.15 | 125 | SPR (CM5 Chip) |
| Lactose (Reference) | 8.5×102 | 0.17 | 200 | SPR (CM5 Chip) |
| High-Affinity Glycomimetic | 4.5×104 | 0.02 | 0.44 | SPR (CM5 Chip) |
Note: Data is illustrative based on kinetic profiles of mono- and di-saccharides binding to Gal-3[3][8]. Increases in affinity for human Gal-3 are typically driven by improvements in both kon and koff [3].
Conclusion
For evaluating the binding kinetics of 6-Amino-N-β-D-galactopyranosyl hexanamide, SPR provides an unmatched combination of sensitivity and real-time kinetic resolution. While ITC is invaluable for thermodynamic profiling and BLI offers high throughput[4], SPR uniquely captures the transient, fast-dissociating nature of small carbohydrate-lectin interactions. By employing rigorous surface preparation and high flow rates, researchers can generate highly trustworthy data to confidently drive glycomimetic drug discovery.
References
-
Evaluating the affinity and kinetics of small molecule glycomimetics for human and mouse galectin-3 using surface plasmon resonance. PubMed. 3
-
Binding of Galectin-3, a β-Galactoside-binding Lectin, to MUC1 Protein Enhances Phosphorylation of Extracellular Signal-regulated Kinase 1/2 (ERK1/2) and Akt, Promoting Tumor Cell Malignancy. PMC. 2
-
Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Reichert SPR. 4
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Link
-
SPR vs ITC vs MST vs BLI || Exploring Optimal Interaction Techniques. Nicoya Lifesciences. 6
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Measuring Molecular Interactions. Harvard University. 5
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Isothermal Titration Calorimetry (ITC) Analysis of 6-Amino-N-beta-D-galactopyranosyl hexanamide Interactions: A Comparative Guide
This guide provides a comprehensive overview of the application of Isothermal Titration Calorimetry (ITC) for characterizing the binding of 6-Amino-N-beta-D-galactopyranosyl hexanamide to its target protein. It is designed for researchers, scientists, and drug development professionals seeking to understand the thermodynamic driving forces behind this molecular interaction. We will delve into the principles of ITC, provide a detailed experimental protocol, and compare this technique with other common biophysical methods.
The Power of Thermodynamics in Drug Discovery
Understanding the thermodynamics of a ligand-protein interaction is paramount in drug discovery and development. It provides a complete thermodynamic profile of the binding event, including the binding affinity (KD), enthalpy change (ΔH), and entropy change (ΔS). This information is crucial for lead optimization and understanding the mechanism of action. Isothermal Titration Calorimetry (ITC) is considered the gold standard for directly measuring these thermodynamic parameters.[1]
6-Amino-N-beta-D-galactopyranosyl hexanamide is a biochemical reagent used in glycobiology research.[2][3] Glycobiology is the study of the structure, synthesis, and biology of sugars, which are involved in a wide array of biological processes through their interactions with proteins.[2][3]
Principle of Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a biomolecular binding event. The instrument consists of two cells, a reference cell and a sample cell, enclosed in an adiabatic jacket.[4][5] The sample cell contains the macromolecule (e.g., the target protein), and the ligand (6-Amino-N-beta-D-galactopyranosyl hexanamide) is titrated into the sample cell from a syringe in small, precise injections.[4][5]
As the ligand binds to the protein, heat is either released (exothermic reaction) or absorbed (endothermic reaction). The instrument's feedback system applies power to the sample cell heater to maintain a constant temperature with the reference cell. This change in power required to maintain thermal equilibrium is measured and is directly proportional to the heat of interaction.[6]
The resulting data is a series of heat spikes corresponding to each injection. Integrating these spikes and plotting them against the molar ratio of the reactants generates a binding isotherm. This isotherm can be fitted to a binding model to determine the stoichiometry (n), the binding constant (Ka, from which the dissociation constant, KD, is calculated), and the enthalpy of binding (ΔH).[1][7] The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the fundamental equation of thermodynamics:
ΔG = -RTlnKa = ΔH - TΔS
Where R is the gas constant and T is the absolute temperature.[8]
Experimental Workflow: ITC Analysis of 6-Amino-N-beta-D-galactopyranosyl hexanamide
The following diagram illustrates the typical workflow for an ITC experiment.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Detailed Experimental Protocol
1. Sample Preparation: The Foundation of a Successful Experiment
-
Protein: The target protein must be highly pure (>95%) and in a well-defined buffer system. An accurate determination of the protein concentration is critical. The protein should be extensively dialyzed against the final ITC buffer to minimize buffer mismatch, which can generate significant heats of dilution.[9]
-
Ligand: 6-Amino-N-beta-D-galactopyranosyl hexanamide should be of the highest possible purity. A concentrated stock solution of the ligand is prepared in the exact same buffer used for the protein dialysis. Typically, the ligand concentration in the syringe is 10-20 times that of the protein in the cell to ensure saturation is achieved during the titration.
-
Buffer: The choice of buffer is important. Buffers with low ionization enthalpies, such as phosphate or HEPES, are preferred to minimize heat changes arising from protonation/deprotonation events upon binding.
2. ITC Instrument Setup and Execution
-
Instrument Cleaning: The sample and reference cells must be meticulously cleaned with detergent and water to eliminate any contaminants from previous experiments.
-
Equilibration: The instrument should be allowed to equilibrate at the desired experimental temperature (e.g., 25°C).
-
Loading: The protein solution is carefully loaded into the sample cell, ensuring no air bubbles are introduced. The reference cell is loaded with the same buffer.
-
Titration: The ligand solution is loaded into the injection syringe. A typical experiment involves an initial small injection, which is often discarded from the data analysis, followed by a series of injections of a larger, uniform volume. The time between injections should be sufficient for the signal to return to the baseline.[6]
3. Data Analysis
-
Integration: The raw data, which is a plot of power versus time, is integrated to calculate the heat change associated with each injection.
-
Binding Isotherm: The integrated heat data is then plotted as a function of the molar ratio of the ligand to the protein.
-
Model Fitting: This binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This fitting process yields the stoichiometry (n), the association constant (Ka), and the enthalpy change (ΔH).
Comparative Analysis: ITC vs. Alternative Technologies
While ITC is the gold standard for obtaining a complete thermodynamic profile, other techniques provide complementary information and may be more suitable for certain applications.[10]
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures heat changes associated with binding. | Measures changes in the refractive index upon binding to a sensor surface.[11] | Measures changes in the nuclear spin states of atoms upon binding.[12][13] |
| Information Provided | KD, ΔH, ΔS, n.[8] | kon, koff, KD.[14] | KD, structural details, and binding site mapping.[12] |
| Throughput | Low to medium.[15] | High.[16] | Low. |
| Sample Consumption | High (milligrams of protein).[14] | Low (micrograms of protein).[17] | High (milligrams of protein). |
| Immobilization | Not required (in-solution measurement). | Requires immobilization of one of the binding partners.[11] | Not required (in-solution measurement). |
| Strengths | Provides a complete thermodynamic profile in a single experiment without the need for labeling.[18] | Real-time kinetic data.[19] | Provides atomic-level structural information.[20] |
| Limitations | Higher sample consumption and lower throughput.[14][15] | Immobilization can potentially affect the binding interaction. Does not directly measure thermodynamic parameters. | Technically demanding and may require isotopic labeling for larger proteins.[12] |
Interpreting the Thermodynamic Signature
The thermodynamic signature, which is the relative contribution of enthalpy and entropy to the binding free energy, provides valuable insights into the molecular forces driving the interaction.
-
Enthalpy-driven binding (large negative ΔH): This typically suggests the formation of strong hydrogen bonds and van der Waals interactions.
-
Entropy-driven binding (large positive ΔS): This is often indicative of the release of ordered water molecules from the binding interface, a phenomenon known as the hydrophobic effect.
By dissecting the thermodynamic signature of the 6-Amino-N-beta-D-galactopyranosyl hexanamide interaction, researchers can gain a deeper understanding of the molecular recognition process. This knowledge is invaluable for guiding the rational design of more potent and specific therapeutic agents.
Conclusion
Isothermal Titration Calorimetry stands out as a powerful and direct method for the comprehensive thermodynamic characterization of the interaction between 6-Amino-N-beta-D-galactopyranosyl hexanamide and its protein target. It is unique in its ability to provide a complete thermodynamic profile in a single experiment, offering crucial insights for both fundamental research and the advancement of drug discovery programs. While complementary techniques like SPR and NMR offer valuable kinetic and structural information, respectively, ITC remains the definitive method for elucidating the thermodynamic driving forces of biomolecular interactions.
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